molecular formula C8H7N3O B1323529 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide CAS No. 1086390-83-1

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

Número de catálogo: B1323529
Número CAS: 1086390-83-1
Peso molecular: 161.16 g/mol
Clave InChI: JLNLMSPUHPBAFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNLMSPUHPBAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634702
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086390-83-1
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: Mechanism of Action Hypotheses & Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide scaffold, a privileged chemical entity in modern drug discovery. While the pyrrolo[2,3-b]pyridine (7-azaindole) core is historically renowned as a kinase "hinge-binder," the specific 4-carboxamide substitution has emerged as a critical determinant for selectivity in non-kinase targets—most notably CD38 (NADase) —and specific kinase sub-families like LATS1/2 .

Executive Summary

The 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide scaffold represents a structural evolution of the classic 7-azaindole kinase inhibitor. By functionalizing the C4 position with a carboxamide, medicinal chemists have successfully diverted the scaffold's affinity from broad-spectrum ATP-binding pockets to highly specific enzymatic clefts.

  • Primary Validated Mechanism : Potent inhibition of CD38 NADase activity (e.g., MK-0159 ), preventing NAD+ depletion in metabolic and ischemic conditions.

  • Secondary Mechanism : ATP-competitive inhibition of LATS1/2 kinases (Hippo pathway) and TNIK , where the carboxamide moiety exploits specific ribose-pocket interactions.

Structural Basis of Action[1][2]

The 7-Azaindole Core (The Anchor)

The 1H-pyrrolo[2,3-b]pyridine core is an isostere of the purine ring found in ATP.

  • Hinge Binding : The pyridine nitrogen (N7) and the pyrrole amine (N1) typically form a bidentate hydrogen bond donor/acceptor pair with the "hinge region" backbone of kinase enzymes.

  • Electronic Profile : The electron-deficient pyridine ring increases the acidity of the pyrrole NH, strengthening hydrogen bond donation.

The 4-Carboxamide Vector (The Selector)

The introduction of a carboxamide at the C4 position creates a unique vector for molecular recognition:

  • Kinase Context : The C4 substituent projects towards the solvent-exposed region or the ribose binding pocket , depending on the binding mode (Type I vs. Type II). This allows for the introduction of solubilizing groups or specific steric clashes to achieve selectivity.

  • CD38 Context : In CD38 inhibitors, the 4-carboxamide acts as a critical anchor, likely mimicking the nicotinamide moiety of NAD+, thereby blocking the catalytic site.

Primary Mechanism: CD38 NADase Inhibition

Reference Case Study: MK-0159

Hypothesis : The scaffold functions as a competitive inhibitor of the CD38 catalytic site, preventing the hydrolysis of NAD+ into ADP-ribose and nicotinamide.

Mechanistic Pathway

CD38 is a multifunctional ectoenzyme that consumes cellular NAD+. Overactivation of CD38 leads to NAD+ depletion, impairing mitochondrial function and sirtuin activity.

  • Binding Mode : The 1H-pyrrolo[2,3-b]pyridine-4-carboxamide core occupies the catalytic pocket. The carboxamide group likely forms hydrogen bonds with catalytic residues (e.g., Glu226 in CD38), stabilizing the inhibitor and sterically occluding NAD+ entry.

  • Therapeutic Outcome : Preservation of intracellular NAD+ pools, protecting tissues from ischemia-reperfusion injury and metabolic dysfunction.

Visualization: CD38 Inhibition Pathway

CD38_Mechanism NAD NAD+ (Substrate) CD38 CD38 Enzyme (Active) NAD->CD38 Binding Complex Enzyme-Inhibitor Complex (Inactive) CD38->Complex Stabilization Product ADP-Ribose + Nicotinamide CD38->Product Hydrolysis (Pathological) Inhibitor 1H-Pyrrolo[2,3-b]pyridine- 4-carboxamide (MK-0159) Inhibitor->CD38 Competitive Binding Complex->Product Blocked Mito Mitochondrial Function Preserved Complex->Mito NAD+ Sparing

Caption: Competitive inhibition of CD38 by the 4-carboxamide scaffold prevents NAD+ hydrolysis, preserving metabolic homeostasis.

Secondary Mechanism: Kinase Inhibition (LATS/TNIK)

Hypothesis : In kinase targets, the 4-carboxamide acts as an ATP-mimetic where the amide group interacts with the "sugar pocket" residues, providing isoform selectivity over other kinases.

Target Specificity
  • LATS1/2 (Large Tumor Suppressor Kinase) : Part of the Hippo pathway. Inhibition promotes YAP/TAZ nuclear translocation and cell proliferation (regenerative medicine context).

  • TNIK (TRAF2- and NCK-interacting kinase) : A target for fibrosis and cancer.

Binding Topology
  • Hinge Interaction : The 7-azaindole core binds to the kinase hinge (e.g., Met residue).

  • Gatekeeper Interaction : The C4-substituent (carboxamide linked to a tail) extends past the gatekeeper residue. The carboxamide oxygen often accepts a hydrogen bond from a conserved lysine (catalytic Lys) or aspartate (DFG motif), locking the active conformation.

Experimental Validation Protocols

To validate the mechanism of action for a new derivative of this scaffold, the following hierarchical assay protocol is recommended.

Protocol A: Enzymatic Inhibition Assay (CD38)

Objective : Determine if the compound inhibits the cyclase/hydrolase activity of CD38.

  • Reagents : Recombinant human CD38,

    
    -NAD+ (fluorescent substrate).
    
  • Reaction :

    • Incubate CD38 (2 nM) with varying concentrations of the test compound (0.1 nM – 10

      
      M) in assay buffer (50 mM HEPES, pH 7.4) for 15 mins.
      
    • Add

      
      -NAD+ (20 
      
      
      
      M).
  • Detection : Measure fluorescence intensity (Ex 300 nm / Em 410 nm) over 30 minutes.

  • Data Analysis : Fit the initial velocity curves to the Cheng-Prusoff equation to determine

    
    . A purely competitive mechanism will show increased 
    
    
    
    with unchanged
    
    
    .
Protocol B: Kinase Selectivity Profiling (ScanMAX)

Objective : Assess off-target kinase liability or confirm kinase potency.

  • Method : Competition binding assay (e.g., KINOMEscan).

  • Procedure :

    • Test compound at 1

      
      M against a panel of ~450 kinases.
      
    • Measure % inhibition of control ligand binding.

  • Focus Areas : Check specifically for LATS1 , LATS2 , TNIK , and JAK family members.

  • Success Criterion : For a CD38 inhibitor, kinase selectivity score (S(35)) should be <0.1 (minimal kinase crossover).

Protocol C: Cellular Target Engagement (NAD+ Quantification)

Objective : Confirm functional efficacy in live cells.

  • Cell Line : H9c2 cardiomyocytes or specific cancer lines.

  • Stressor : Induce NAD+ depletion using hypoxia or H2O2.

  • Treatment : Treat cells with compound (100 nM) vs. Vehicle.

  • Readout : Lyse cells and quantify NAD+/NADH ratios using a colorimetric cycling assay.

  • Validation : Significant preservation of NAD+ levels compared to vehicle control confirms on-target CD38 inhibition.

Quantitative Data Summary

Compound ClassPrimary TargetKey Substituent (R)IC50 / KdMechanism
MK-0159 CD38 N-cyclohexyl-thiazole3 nMCompetitive NADase Inhibition
Lats-IN-1 LATS1/2 N-thiazaheterocycle< 50 nMATP-Competitive Kinase Inhibition
Generic Core JAK Isoforms 5-carboxamide (isomer)~10 nMType I Kinase Inhibition

Note: The position of the carboxamide (C4 vs C5) is the primary switch between CD38/LATS activity (C4) and JAK activity (C5).

References

  • Discovery of MK-0159: A Potent CD38 Inhibitor . Journal of Medicinal Chemistry. (2022). Identifies the 4-carboxamide core as a key driver for CD38 potency and oral bioavailability.

  • Pyrrolopyridine-4-carboxamides as Lats Kinase Inhibitors . Patent WO2023015156A1. (2023). Describes the use of the scaffold for Hippo pathway modulation and tissue regeneration.

  • Structure-Activity Relationships of 7-Azaindoles . Journal of Medicinal Chemistry. (2009). Foundational text on the binding modes of the pyrrolo[2,3-b]pyridine scaffold in kinases.

  • CD38 as a Therapeutic Target . Pharmacological Reviews. (2018). Detailed review of CD38 enzymology and the relevance of NADase inhibition.

Technical Guide: 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and biological application of the 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide scaffold.

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of the purine and indole rings found in endogenous nucleotides and signaling molecules. While 3- and 5-substituted derivatives have historically dominated kinase inhibitor discovery (e.g., Vemurafenib), the 4-carboxamide substitution pattern represents an emerging, distinct vector for chemical space exploration.

This guide provides a comprehensive analysis of the 1H-pyrrolo[2,3-b]pyridine-4-carboxamide scaffold, focusing on its utility in targeting cryptic pockets in kinases (e.g., Lats , TNIK ) and chaperones (Hsp90 ), as well as its synthetic accessibility and structural biology.

Medicinal Chemistry & Structural Biology[1][2]

The 7-Azaindole Core as a Hinge Binder

The 7-azaindole core is thermodynamically favored for binding to the ATP-binding site of protein kinases.

  • H-Bond Donor (N1): Interacts with the backbone carbonyl of the hinge region (e.g., Glu, Leu).

  • H-Bond Acceptor (N7): Interacts with the backbone amide nitrogen of the hinge.

  • Bioisosterism: The N7 nitrogen mimics the N7 of purine (ATP), improving solubility and modifying pKa compared to the indole equivalent.

The 4-Carboxamide Vector

The introduction of a carboxamide group at the C4 position creates a unique interaction vector compared to the more common C3 or C5 substitutions.

  • Vector Directionality: The C4 substituent projects towards the solvent-exposed region or the ribose-binding pocket , depending on the specific kinase conformation. This allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the primary hinge-binding interaction.

  • Intramolecular Bonding: The amide proton can form a weak intramolecular hydrogen bond with the N3 or C3-H, locking the conformation and reducing the entropic penalty upon binding.

  • Electronic Effects: The electron-withdrawing nature of the carboxamide at C4 lowers the electron density of the pyrrole ring, potentially increasing the acidity of the N1 proton and strengthening the H-bond to the hinge carbonyl.

Structural Visualization

The following diagram illustrates the core numbering and the strategic interaction points of the scaffold.

G Core 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole Core) N1 N1: H-Bond Donor (Hinge Interaction) Core->N1 N7 N7: H-Bond Acceptor (Hinge Interaction) Core->N7 C4 C4-Carboxamide (Solvent/Ribose Vector) Core->C4 Target Target Specificity (Kinase/Hsp90) N1->Target Binds Backbone C=O N7->Target Binds Backbone NH C4->Target Solubilizing Group Attachment

Figure 1: Structural logic of the 1H-pyrrolo[2,3-b]pyridine-4-carboxamide scaffold in target binding.

Synthetic Methodologies

Accessing the 4-carboxamide derivative requires navigating the reactivity of the pyridine ring. The most robust route utilizes Palladium-catalyzed aminocarbonylation from the 4-bromo or 4-chloro precursor.

Retrosynthetic Analysis
  • Target: 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivatives.

  • Precursor: 4-bromo-1H-pyrrolo[2,3-b]pyridine (Commercially available).

  • Key Transformation: Carbonylation (CO insertion) or Cyanation followed by hydrolysis.

Protocol: Pd-Catalyzed Aminocarbonylation (Recommended)

This route is preferred for library generation as it allows the direct introduction of diverse amine fragments in a single step.

Reagents:

  • Substrate: 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Protection of N1 is crucial to prevent catalyst poisoning).

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) or Pd(dppf)Cl₂.

  • CO Source: Carbon monoxide balloon (1 atm) or Molybdenum hexacarbonyl (Mo(CO)₆) as a solid source.

  • Nucleophile: Primary or secondary amine (R-NH₂).

  • Base: Triethylamine (Et₃N) or DIPEA.

  • Solvent: DMF or Dioxane.

Step-by-Step Methodology:

  • Protection: React 4-bromo-7-azaindole with benzenesulfonyl chloride (PhSO₂Cl) and NaH in THF to generate the N1-protected intermediate.

    • Why: Free azaindole nitrogen can coordinate to Pd, quenching the catalytic cycle.

  • Carbonylation:

    • Charge a pressure vessel with the N1-protected bromide (1.0 equiv), amine (2.0 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.1 equiv), and Et₃N (3.0 equiv) in dry DMF.

    • Purge with Argon, then introduce CO (balloon or 50 psi).

    • Heat to 80–100°C for 12–16 hours.

  • Deprotection: Treat the crude sulfonamide with TBAF (THF) or NaOH (MeOH/H₂O) at room temperature to remove the phenylsulfonyl group.

  • Purification: Isolate via reverse-phase HPLC or silica gel chromatography (MeOH/DCM gradient).

Protocol: Cyanation-Hydrolysis Route (Alternative)

Useful if the primary amide (-CONH₂) is specifically required.

  • Cyanation: React 4-chloro-7-azaindole with Zn(CN)₂, Pd₂(dba)₃, and dppf in DMF at 120°C to yield 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

  • Hydrolysis: Treat the nitrile with H₂O₂/NaOH or hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins catalyst) to yield the primary carboxamide.

Synthesis Start 4-Bromo-7-azaindole Protect N1-Protection (PhSO2Cl, NaH) Start->Protect Branch Route Selection Protect->Branch RouteA Route A: Aminocarbonylation (Pd, CO, Amine) Branch->RouteA RouteB Route B: Cyanation (Zn(CN)2, Pd) Branch->RouteB InterA Protected Carboxamide RouteA->InterA InterB 4-Cyano Intermediate RouteB->InterB Deprotect N1-Deprotection (NaOH or TBAF) InterA->Deprotect Hydrolysis Hydrolysis (H2O2/NaOH) InterB->Hydrolysis Hydrolysis->Deprotect Final 1H-Pyrrolo[2,3-b]pyridine- 4-carboxamide Deprotect->Final

Figure 2: Synthetic pathways to the 4-carboxamide scaffold.

Biological Applications & Case Studies

The 4-carboxamide scaffold has demonstrated utility in oncology and virology.

Case Study: Hsp90 Inhibition (Tricyclic Series)

Research has identified tricyclic imidazo[4,5-c]pyridines linked to the 1H-pyrrolo[2,3-b]pyridine-4-carboxamide moiety as potent Hsp90 inhibitors.[1]

  • Mechanism: The scaffold binds to the ATP-binding pocket of Hsp90. The 4-carboxamide group facilitates interactions within the "induced" hydrophobic pocket, distinct from the classic resorcinol binding site.

  • Outcome: Inhibition of Hsp90 leads to the degradation of client oncoproteins (e.g., HER2, Raf-1, Akt), inducing apoptosis in cancer cells.

Case Study: Lats Kinase Inhibition (Regenerative Medicine)

A recent patent (WO2023015156A1) highlights N-(3-substituted)-1H-pyrrolo[2,3-b]pyridine-4-carboxamides as inhibitors of Lats1/2 kinases.

  • Pathway: Lats kinases are negative regulators of the Hippo-YAP pathway.

  • Effect: Inhibiting Lats increases YAP activity, promoting the proliferation of supporting cells in the inner ear. This represents a novel application of the scaffold in regenerative medicine for hearing loss.

Case Study: SARS-CoV-2 (Carbopyrropyridin)

Computational and docking studies have identified 1H-pyrrolo[2,3-b]pyridine-4-carboxamide (referred to as "Carbopyrropyridin" in some literature) as a potential inhibitor of SARS-CoV-2 viral proteins, likely targeting the RNA-dependent RNA polymerase (RdRp) due to its nucleoside-analog structural features.

Experimental Validation Protocols

In Vitro Kinase Assay (Generic Protocol)

To validate the activity of synthesized 4-carboxamide derivatives against a target kinase (e.g., Lats1, TNIK).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Use a biotinylated peptide substrate specific to the kinase (e.g., Lats-specific peptide).

  • Reaction:

    • Mix Kinase (5-10 nM) with Compound (serial dilution in DMSO).

    • Incubate 15 min at RT.

    • Initiate reaction by adding ATP (at Km) and Peptide Substrate.

    • Incubate 60 min at RT.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo.

    • ADP-Glo: Add ADP-Glo reagent to deplete ATP and generate luminescent signal proportional to ADP produced.

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

Data Summary Table: Representative Activity
Compound ClassTargetSubstitution (C4)Activity (IC₅₀/EC₅₀)Application
Tricyclic Azaindole Hsp90Carboxamide-linked fluorene30 nM (Cellular)Oncology (Breast Cancer)
Thiaza-Azaindole Lats1/2N-Substituted Carboxamide< 100 nMHearing Loss / Regeneration
Carbopyrropyridin SARS-CoV-2Primary CarboxamideIn silico hitAntiviral
Pyrazolopyridine Enterovirus4-Carboxamide> 25 µM (Inactive)Negative Control (Selectivity)

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors. Journal of Medicinal Chemistry. Link

  • Pyrrolopyridine-3- and 4-carboxamide compositions and methods for cellular proliferation. World Intellectual Property Organization (Patent WO2023015156A1). Link

  • Tricyclic series of heat shock protein 90 (Hsp90) inhibitors part I: discovery of tricyclic imidazo[4,5-c]pyridines. Journal of Medicinal Chemistry. Link

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B Inhibitors. ACS Medicinal Chemistry Letters. Link

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Molecules. Link

Sources

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical profile, synthetic accessibility, and experimental handling of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide (also known as 7-azaindole-4-carboxamide). As a bioisostere of indole-4-carboxamide and purine derivatives, this scaffold is a privileged structure in kinase inhibitor discovery, particularly for JAK, TRK, and MAPK pathways. Its value lies in the unique "donor-acceptor" hydrogen bonding motif provided by the 7-nitrogen and the 4-amide, offering distinct solubility and metabolic profiles compared to its carbocyclic analogs.

Part 1: Molecular Architecture & Physicochemical Profile

The 7-azaindole core significantly alters the electronic landscape compared to standard indoles. The pyridine nitrogen (N7) acts as an electron-withdrawing group, increasing the acidity of the pyrrole NH and reducing the electron density of the bicyclic system.

Key Physicochemical Data

Data represents a consensus of experimental baselines for the 7-azaindole scaffold and calculated values for the specific 4-carboxamide derivative.

PropertyValue / RangeSignificance in Drug Design
Molecular Formula C₈H₇N₃OLow MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Molecular Weight 161.16 g/mol High ligand efficiency potential.
LogP (Predicted) 0.3 – 0.7Highly hydrophilic compared to indole (LogP ~2.1). Good cytosolic solubility.
TPSA ~71.8 ŲThe amide group (+43 Ų) and Pyridine N (+12 Ų) contribute to polar surface area.
pKa (Pyridine N) ~4.6 (Conjugate Acid)The N7 is weakly basic. It is largely uncharged at physiological pH (7.4).
pKa (Pyrrole NH) ~13.0More acidic than indole (pKa ~17) due to the electron-poor pyridine ring.
H-Bond Donors 3 (Pyrrole NH, Amide NH₂)Critical for hinge binding in kinase domains.
H-Bond Acceptors 2 (Pyridine N, Amide O)N7 often accepts H-bonds from solvent or protein backbones.
Solubility & Ionization Logic

The solubility of this compound is pH-dependent.

  • pH < 4.0: The pyridine nitrogen (N7) protonates, forming a cationic species with high aqueous solubility.

  • pH 4.0 – 10.0: The molecule exists primarily as a neutral species. Solubility is driven by the solvation of the amide and the dipole moment of the 7-azaindole core.

  • pH > 13.0: Deprotonation of the pyrrole NH (N1) yields an anionic species.

Part 2: Synthetic Accessibility & Purity Profiling

Synthesis of the 4-carboxamide isomer typically proceeds from 4-chloro-1H-pyrrolo[2,3-b]pyridine. Direct electrophilic substitution at C4 is difficult; therefore, transition-metal catalyzed functionalization is the standard.

Core Synthetic Route (The "Self-Validating" Pathway)

The most robust route involves a Palladium-catalyzed cyanation followed by controlled hydrolysis. This method avoids the instability often seen with direct lithiation strategies.

SynthesisRoute Start 4-Chloro-7-azaindole (CAS: 55052-28-3) Step1 Pd(0) / Zn(CN)2 DMF, 120°C Start->Step1 Cyanation Inter 4-Cyano-7-azaindole (Intermediate) Step1->Inter Step2 NaOH / H2O2 (Radziszewski Hydrolysis) Inter->Step2 Hydrolysis Product 1H-Pyrrolo[2,3-b]pyridine- 4-carboxamide Step2->Product

Figure 1: Palladium-catalyzed cyanation and subsequent hydrolysis to the target amide.[1][2][3]

Purity & Identity Validation Protocols

To ensure scientific integrity, the following checks are mandatory before physicochemical profiling:

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: 254 nm (Aromatic) and 210 nm (Amide bond).

    • Criterion: >98% area under the curve (AUC). Impurities from partial hydrolysis (carboxylic acid) will elute earlier than the amide.

  • NMR Diagnostic Signals (DMSO-d6):

    • Amide Protons: Look for two broad singlets (exchangeable with D₂O) typically between 7.0–8.5 ppm.

    • C4 Position: The absence of the C4 proton signal (present in the unsubstituted parent) confirms substitution.

    • N7-H: The pyrrole NH is typically broad, around 11.5–12.0 ppm.

Part 3: Solubility & Stability Dynamics

Hydrolytic Stability

The 4-carboxamide group on the electron-deficient 7-azaindole ring is susceptible to hydrolysis under extreme conditions but stable at physiological pH.

  • Acidic Hydrolysis: Prolonged exposure to strong acid (pH < 1) and heat will convert the amide to the carboxylic acid.

  • Metabolic Stability: In microsomal stability assays, the amide is a primary metabolic soft spot. Amidases can hydrolyze this group to the acid, which is rapidly cleared. Note: This is a critical consideration for oral bioavailability.

Experimental Protocol: Thermodynamic Solubility

Rationale: Kinetic solubility (DMSO spike) often overestimates solubility due to supersaturation. Thermodynamic methods provide the equilibrium data required for formulation.

Materials:

  • Phosphate Buffer (pH 7.4)

  • 0.1 N HCl (Simulated Gastric Fluid)

  • HPLC-grade Acetonitrile

Procedure:

  • Saturation: Add excess solid 1H-pyrrolo[2,3-b]pyridine-4-carboxamide to 2 mL of the target buffer in a glass vial.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane (nylon may bind the drug).

  • Quantification: Dilute the filtrate 1:10 with mobile phase and analyze via HPLC-UV against a standard curve.

  • pH Check: Measure the pH of the filtrate. If the compound is sufficiently basic or acidic, it may have altered the buffer pH.

Part 4: Bioisosteric Significance

Why choose this scaffold over an indole? The 7-nitrogen introduces a "molecular handle" that changes the interaction geometry.

Bioisostere Indole Indole-4-carboxamide (Lipophilic, Neutral) Interaction Kinase Hinge Region Binding Indole->Interaction 1 H-Bond (Donor only) Azaindole 7-Azaindole-4-carboxamide (Polar, H-Bond Acceptor) Azaindole->Interaction 2 H-Bonds (Donor + Acceptor) Improved Water Solubility

Figure 2: Bioisosteric comparison showing the enhanced binding potential of the 7-azaindole scaffold.

The N7 nitrogen allows for a "bidentate" binding mode in many kinase ATP pockets, accepting a hydrogen bond from the backbone NH of the hinge region, while the pyrrole NH donates to the backbone Carbonyl.

References

  • Synthesis & Functionalization

    • Laha, J. K., et al. (2011).[4] "Palladium-Catalyzed Cyanation of Indoles and 7-Azaindoles." Journal of Organic Chemistry.

  • Physicochemical Properties of 7-Azaindoles

    • Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole." Tetrahedron.

  • Metabolic Pathways (Amide Hydrolysis)

    • Krotulski, A. J., et al. (2019). "Metabolism of 7-azaindole-derived synthetic cannabinoids." Drug Testing and Analysis.

  • Kinase Inhibitor Design (Scaffold Utility)

    • Zhang, J., et al. (2009).[5] "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

Sources

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: A Technical Guide to Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, medicinal chemistry, and applications of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide , a privileged scaffold in modern drug discovery.

Executive Summary

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide (CAS: 1086390-83-1), derived from the 7-azaindole core, represents a high-value pharmacophore in kinase inhibitor design. Unlike its more common 3-isomer (found in JAK inhibitors), the 4-carboxamide provides a unique vector for interacting with the "gatekeeper" residues or solvent-exposed regions of ATP-binding pockets. This guide outlines the critical synthetic pathways to access this challenging position, validates the methodology with mechanistic insights, and reviews its emerging utility in targeting Lats kinases and viral proteases.

Structural Properties & Pharmacophore Analysis

The 7-azaindole scaffold is a bioisostere of indole and purine. The introduction of a carboxamide at the C4 position creates a distinct electronic and steric profile:

  • Hydrogen Bonding: The amide acts as a dual H-bond donor/acceptor, critical for anchoring the molecule in the hinge region of kinases.

  • Acidity: The pyrrole N1-H (pKa ~13) remains available for H-bonding, while the pyridine N7 accepts H-bonds, mimicking the N1/N3 of adenine.

  • Vector: The C4-substituent projects into the "bay" region, often tolerating bulkier groups than the C3 position, allowing for solubilizing tails (e.g., in MK-0159 analogs).

Table 1: Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula C₈H₇N₃OCore scaffold
Molecular Weight 161.16 g/mol Fragment-based drug design (FBDD) friendly
H-Bond Donors 2 (Pyrrole NH, Amide NH)Key for hinge binding
H-Bond Acceptors 2 (Pyridine N, Amide O)Water bridging / Backbone interaction
Key Intermediate 4-Chloro-7-azaindolePrecursor for Pd-catalyzed coupling

Validated Synthetic Protocols

Accessing the C4 position of 7-azaindole is non-trivial due to the natural electrophilic preference for C3. The most robust route utilizes N-oxide activation followed by nucleophilic displacement.

Retrosynthetic Analysis

The synthesis relies on a "functionalization-down" approach:

  • Oxidation: Activate the pyridine ring.

  • Chlorination: Install a leaving group at C4 (via Meisenheimer-type intermediate).

  • Cyanation/Carbonylation: Install the carbon framework.

  • Hydrolysis: Generate the primary amide.

Step-by-Step Experimental Protocol

Note: All reactions must be performed in a fume hood due to the generation of toxic intermediates.

Step 1: Synthesis of 7-Azaindole N-Oxide
  • Reagents: 7-Azaindole (1.0 eq), m-CPBA (1.2 eq) or H₂O₂/Acetic Acid.

  • Procedure: Dissolve 7-azaindole in DME/Heptane (or EtOAc). Add m-CPBA portion-wise at 0°C. Stir at RT for 4 hours.

  • Workup: The product often precipitates as a meta-chlorobenzoate salt. Filter and wash with Et₂O. Treat with aqueous K₂CO₃ to liberate the free base.

  • Checkpoint: Product is a white/off-white solid. ¹H NMR should show a downfield shift of the pyridine protons compared to the starting material.

Step 2: Regioselective Chlorination (The "Gateway" Reaction)
  • Reagents: 7-Azaindole N-oxide (1.0 eq), POCl₃ (excess).

  • Mechanism: POCl₃ activates the N-oxide oxygen, making C4 susceptible to nucleophilic attack by chloride.

  • Procedure: Suspend the N-oxide in POCl₃. Heat to reflux (80-100°C) for 4-6 hours.

  • Critical Control: Quench carefully into ice-water containing NH₄OH to neutralize. The product, 4-chloro-1H-pyrrolo[2,3-b]pyridine , precipitates.

  • Yield: Typically 60-80%.

Step 3: Palladium-Catalyzed Cyanation

Direct hydrolysis of the chloride is difficult; the nitrile is a superior intermediate.

  • Reagents: 4-Chloro-7-azaindole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), DMF/Water (99:1).

  • Procedure: Degas solvents thoroughly (Argon sparge). Heat at 120°C for 12-16 hours in a sealed tube.

  • Purification: Filter through Celite. Dilute with EtOAc, wash with water/brine.[1][2] Flash chromatography (Hex/EtOAc) yields 4-cyano-1H-pyrrolo[2,3-b]pyridine .

Step 4: Controlled Hydrolysis to Carboxamide
  • Reagents: 4-Cyano-7-azaindole, 30% H₂O₂, NaOH (aq), DMSO or EtOH.

  • Procedure: Dissolve nitrile in DMSO. Add NaOH and H₂O₂ dropwise at 0°C (exothermic). Stir at RT for 1 hour.

  • Isolation: Dilute with water. The 4-carboxamide product precipitates. Filter, wash with cold water, and dry.

Synthetic Pathway Diagram

SynthesisPath Start 7-Azaindole (Precursor) NOxide 7-Azaindole N-Oxide Start->NOxide m-CPBA, EtOAc [N-Oxidation] Chloro 4-Chloro-7-azaindole (Gateway Intermediate) NOxide->Chloro POCl3, Reflux [Regioselective Chlorination] Cyano 4-Cyano-7-azaindole Chloro->Cyano Zn(CN)2, Pd(0) [Cyanation] Product 1H-Pyrrolo[2,3-b]pyridine- 4-carboxamide Cyano->Product H2O2, NaOH [Hydrolysis]

Figure 1: Validated synthetic route from 7-azaindole to the 4-carboxamide derivative.

Medicinal Chemistry & Applications

Mechanism of Action: Kinase Inhibition

The 7-azaindole scaffold is a "privileged structure" for ATP-competitive inhibition. The 4-carboxamide group is particularly effective in targeting Lats kinases (Large Tumor Suppressor kinases) and ULK1/2 (autophagy regulators).

  • Binding Mode: The pyridine Nitrogen (N7) and Pyrrole Nitrogen (N1) form a bidentate H-bond interaction with the kinase hinge region. The C4-carboxamide projects towards the gatekeeper residue or the solvent front, allowing for the attachment of solubilizing groups (e.g., cyclohexyl ethers) without disrupting the core binding.

Case Studies
  • Lats Kinase Inhibitors (Regenerative Medicine): Derivatives of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide have been identified as inhibitors of Lats1/2. Inhibition of Lats blocks the Hippo pathway, leading to the activation of Yap (Yes-associated protein) . This mechanism is explored for inducing proliferation in supporting cells of the inner ear, offering a potential therapy for hearing loss [1].

  • SARS-CoV-2 Antivirals (In-Silico Candidates): A specific derivative, Carbopyrropyridin (1-[(3R,4R)-1-(5-Aminopentanoyl)-4-hydroxy-3-pyrrolidinyl]-1H-pyrrolo[2,3-b]pyridine-4-carboxamide), was identified via high-throughput virtual screening of the Asinex BioDesign library.[3] It demonstrates high docking scores against the SARS-CoV-2 main protease (Mpro), suggesting the carboxamide moiety stabilizes the inhibitor within the active site via H-bonds with catalytic residues [2].

Signaling Pathway Visualization

Signaling Inhibitor 4-Carboxamide Derivative Lats Lats1/2 Kinase (Target) Inhibitor->Lats Inhibits YapPhos Phospho-Yap (Inactive) Lats->YapPhos Phosphorylates Yap Yap (Active) Lats->Yap Inhibition leads to Accumulation YapPhos->Yap Blocked by Inhibitor Nucleus Nuclear Translocation Yap->Nucleus Translocates Proliferation Cell Proliferation (Regeneration) Nucleus->Proliferation Transcription Activation

Figure 2: Mechanism of action for Lats kinase inhibition by 4-carboxamide derivatives, leading to Yap-mediated cell proliferation.

References

  • Pyrrolopyridine-3- and 4-carboxamide compositions and methods for cellular proliferation. Source: World Intellectual Property Organization (WO2023015156A1). Context: Describes the use of the 4-carboxamide scaffold for inhibiting Lats kinases to treat hearing loss.[4]

  • PheroxyPyrabenz and Carbopyrropyridin against major proteins of SARS CoV-2: a comprehensive in-silico molecular docking and dynamics simulation studies. Source: Journal of Biomolecular Structure and Dynamics, 2023.[5] Context: Identifies the 4-carboxamide derivative "Carbopyrropyridin" as a potential multi-target inhibitor for SARS-CoV-2.[3]

  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Source: Current Organic Chemistry, 2001 (via ResearchGate). Context: foundational review on the functionalization of the 7-azaindole ring, specifically the N-oxide route to C4-substitution.

  • 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Product Data. Source: ChemicalBook / CAS Database. Context: CAS 1086390-83-1 Registry information.[6]

Sources

Methodological & Application

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, which is a bioisostere of indole, allows it to mimic the natural purine bases and engage in key hydrogen bonding interactions with a variety of biological targets. This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of kinases, polymerases, and other enzymes implicated in diseases such as cancer, inflammation, and viral infections.[1][2] Specifically, the 4-carboxamide functional group can act as a crucial hydrogen bond donor and acceptor, enhancing the binding affinity and selectivity of drug candidates. This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide, a key building block for the development of novel therapeutics.

Synthetic Strategy Overview

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is accomplished through a robust three-step sequence starting from the commercially available 4-chloro-7-azaindole. The overall strategy involves:

  • Palladium-Catalyzed Cyanation: Introduction of a nitrile group at the C4 position of the 7-azaindole core.

  • Hydrolysis: Conversion of the nitrile intermediate to the corresponding carboxylic acid.

  • Amidation: Formation of the final carboxamide product.

This approach offers a reliable and scalable route to the target molecule, with each step being well-established in organic synthesis.

Synthesis_Workflow Start 4-Chloro-7-azaindole Step1 Step 1: Cyanation (Pd-catalyzed) Start->Step1 Intermediate1 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Step1->Intermediate1 Step2 Step 2: Hydrolysis (Acid or Base) Intermediate1->Step2 Intermediate2 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amidation (Coupling Reagents) Intermediate2->Step3 End 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Step3->End

Figure 1: Overall synthetic workflow for 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide.

Experimental Protocols

Part 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile

This step employs a palladium-catalyzed cyanation reaction, a powerful method for the formation of aryl nitriles from aryl halides. The use of a palladium catalyst in combination with a suitable phosphine ligand is crucial for the efficiency of this transformation.

Reaction Scheme:

Cyanation_Reaction cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 4-Chloro-7-azaindole 4-Chloro-7-azaindole Reaction Reaction 4-Chloro-7-azaindole->Reaction Zn(CN)2 Zn(CN)2 Zn(CN)2->Reaction Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction Catalyst dppf dppf dppf->Reaction Ligand Zn powder Zn powder Zn powder->Reaction Reductant DMA DMA DMA->Reaction Solvent 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Reaction->1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile 120 °C, 18 h

Figure 2: Reaction scheme for the synthesis of the nitrile intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Chloro-7-azaindole152.5810.065.51.0
Zinc Cyanide (Zn(CN)₂)117.437.7065.51.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.721.201.310.02
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.571.452.620.04
Zinc Powder65.380.436.550.1
N,N-Dimethylacetamide (DMA)87.1267 mL--

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7-azaindole (10.0 g, 65.5 mmol), zinc cyanide (7.70 g, 65.5 mmol), zinc powder (0.43 g, 6.55 mmol), tris(dibenzylideneacetone)dipalladium(0) (1.20 g, 1.31 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (1.45 g, 2.62 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed N,N-dimethylacetamide (67 mL) to the flask via a syringe.

  • Heat the reaction mixture to 120 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (500 g) and stir vigorously.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water (2 x 100 mL) and then with ethyl acetate (2 x 100 mL).

  • Dry the solid under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a solid. The expected yield is approximately 78%.[3]

Expert Insights: The use of dppf as a ligand is critical for the catalytic activity and stability of the palladium complex. Zinc powder is added to reduce any oxidized palladium species, thus maintaining the catalytic cycle. Degassing the solvent is essential to prevent the oxidation of the palladium(0) catalyst.

Part 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for substrates with acid-sensitive functional groups, while acidic hydrolysis can be more direct. Here, we present a robust basic hydrolysis protocol.

Reaction Scheme:

Hydrolysis_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_product Product 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Reaction Reaction 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile->Reaction NaOH NaOH NaOH->Reaction H2O / Ethanol H2O / Ethanol H2O / Ethanol->Reaction Solvent HCl (for workup) HCl (for workup) 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid Intermediate_Salt Intermediate_Salt Reaction->Intermediate_Salt Reflux Intermediate_Salt->1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid Acidification with HCl

Figure 3: Reaction scheme for the hydrolysis of the nitrile intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile143.157.351.01.0
Sodium Hydroxide (NaOH)40.006.121533.0
Ethanol46.0750 mL--
Water18.0250 mL--
Concentrated Hydrochloric Acid (HCl)36.46As needed--

Protocol:

  • In a round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (7.3 g, 51.0 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (6.12 g, 153 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (50 mL).

  • Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and dry under vacuum to afford 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Expert Insights: The use of a co-solvent system of ethanol and water enhances the solubility of the starting material. A molar excess of sodium hydroxide is used to ensure complete hydrolysis of the nitrile. Careful control of the pH during acidification is important to ensure complete precipitation of the carboxylic acid product.

Part 3: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

The final step is the amidation of the carboxylic acid. Several coupling reagents can be employed for this transformation. Here, we describe a reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) as an activating agent.

Reaction Scheme:

Amidation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid Reaction Reaction 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid->Reaction Ammonium Chloride Ammonium Chloride Ammonium Chloride->Reaction EDC EDC EDC->Reaction Coupling Agent HOBt HOBt HOBt->Reaction Activator DIPEA DIPEA DIPEA->Reaction Base DMF DMF DMF->Reaction Solvent 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Reaction->1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Room Temp, 12 h

Figure 4: Reaction scheme for the final amidation step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid162.155.030.81.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.707.137.01.2
1-Hydroxybenzotriazole (HOBt)135.134.634.01.1
Ammonium Chloride (NH₄Cl)53.492.4746.21.5
N,N-Diisopropylethylamine (DIPEA)129.2410.7 mL61.62.0
N,N-Dimethylformamide (DMF)73.0950 mL--

Protocol:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (5.0 g, 30.8 mmol) in anhydrous N,N-dimethylformamide (50 mL) at room temperature, add EDC (7.1 g, 37.0 mmol) and HOBt (4.6 g, 34.0 mmol).

  • Stir the mixture for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (2.47 g, 46.2 mmol) in a minimum amount of water and then add DMF (10 mL). To this solution, add DIPEA (10.7 mL, 61.6 mmol).

  • Add the ammonium chloride/DIPEA solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water (300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide.

Expert Insights: HOBt is used to suppress side reactions and minimize racemization if chiral centers were present. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate a more reactive and stable active ester.[1][4] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to deprotonate the ammonium chloride in situ, releasing ammonia as the nucleophile.

Conclusion

The protocol outlined in this application note provides a reliable and well-documented method for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide. By following these detailed steps and understanding the rationale behind the choice of reagents and conditions, researchers in drug discovery and development can efficiently produce this valuable building block for the creation of novel therapeutic agents. The versatility of the 7-azaindole scaffold ensures that this synthetic protocol will be of significant interest to the broader scientific community.

References

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36–39.
  • Gazzola, S., et al. (2005). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. Chemical & Pharmaceutical Bulletin, 53(8), 952-956.
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Gehringer, M., Pfaffenrot, E., Bauer, S., & Laufer, S. A. (2014). An efficient route to 4-chloro-7-azaindole. ChemMedChem, 9(2), 277-281.
  • Henderson, J. L., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(8), 14493-14510.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • APExBIO. (2022).
  • Aapptec. (n.d.). Coupling Reagents.
  • Reddit. (2023).
  • U.S. Patent No. 6,362,351 B2. (2002).
  • U.S. Patent No. 5,756,750 A. (1998).
  • Vourloumis, D., et al. (2022). Azaindole Therapeutic Agents. Molecules, 27(15), 4935.

Sources

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: A Detailed Guide to Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document outlines a strategic multi-step synthetic route, starting from commercially available 7-azaindole. Each step is detailed with in-depth protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged bicyclic heteroaromatic scaffold. Its structural resemblance to purine has made it a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors. The carboxamide functionality at the 4-position serves as a crucial hydrogen bonding motif, enabling potent interactions with biological targets. This guide details a reliable and efficient pathway to access 1H-pyrrolo[2,3-b]pyridine-4-carboxamide, focusing on the synthesis of key intermediates: 4-chloro-7-azaindole and 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Synthetic Strategy Overview

The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide is strategically designed in a three-step sequence starting from 7-azaindole. This approach leverages robust and well-established chemical transformations, ensuring high yields and purity of the final product.

Synthetic_Pathway Start 7-Azaindole Step1 Step 1: Chlorination Start->Step1 Intermediate1 4-Chloro-7-azaindole Step1->Intermediate1 m-CPBA, POCl3 Step2 Step 2: Cyanation Intermediate1->Step2 Intermediate2 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Step2->Intermediate2 CuCN or Pd-cat. Step3 Step 3: Hydrolysis Intermediate2->Step3 Product 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Step3->Product NaOH, H2O2

Multi-Step Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamides in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties, arising from the fusion of a pyrrole and a pyridine ring, allow it to serve as a versatile pharmacophore that can engage in a variety of interactions with biological targets.[1] Specifically, derivatives bearing a carboxamide functionality at the 4-position have emerged as a class of compounds with significant therapeutic potential, demonstrating potent inhibitory activity against a range of key biological targets implicated in various diseases.

These derivatives have shown promise as inhibitors of crucial enzymes such as Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), and Ataxia Telangiectasia Mutated (ATM) kinase, highlighting their potential in the development of novel therapeutics for cancer, inflammatory conditions, and other disorders.[2][3][4] The modular nature of their synthesis allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed, in-depth guide for the multi-step synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivatives, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with a focus on not just the procedural steps, but also the underlying chemical principles and rationale, ensuring a thorough understanding of the entire synthetic workflow.

Synthetic Strategy Overview

The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivatives is a multi-step process that can be broadly divided into two key stages:

  • Synthesis of the Key Intermediate: 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid. This stage focuses on the construction of the core heterocyclic system with the required carboxylic acid functionality at the 4-position. A common and effective strategy commences with a commercially available starting material, 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole).

  • Amide Coupling to Generate Diverse Carboxamide Derivatives. With the carboxylic acid intermediate in hand, the final step involves the formation of the amide bond with a variety of primary or secondary amines. This crucial step allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

The overall synthetic workflow is depicted in the diagram below:

Synthetic_Workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Amide Coupling A 4-Chloro-1H-pyrrolo[2,3-b]pyridine B 1. N-Protection A->B TIPSCl, NaH C Protected 4-Chloro-7-azaindole B->C D 2. Ortho-lithiation & Carboxylation C->D s-BuLi, ClCO2Et E Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Protected) D->E F 3. Hydrolysis & Deprotection E->F NaOH, then Acid G 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid F->G I 4. Amide Coupling G->I H Diverse Amines (R1R2NH) H->I J 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Derivatives I->J HATU, DIPEA

Caption: Overall synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivatives.

Stage 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

This stage involves a three-step sequence starting from 4-chloro-7-azaindole. The rationale behind this approach is to introduce the carboxylic acid functionality at the C4 position through a regioselective ortho-lithiation, which is facilitated by the protection of the indole nitrogen.

Step 1: N-Protection of 4-Chloro-7-azaindole

Rationale: The acidic N-H proton of the pyrrole ring in 7-azaindole would interfere with the subsequent organolithium-mediated C-H activation. Therefore, protection of this nitrogen is crucial. The triisopropylsilyl (TIPS) group is an excellent choice for this purpose as it is sterically bulky, preventing coordination of the lithium reagent to the nitrogen, and can be readily removed under acidic or fluoride-mediated conditions.

Protocol 1: Synthesis of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 1 hour.

  • Add triisopropylsilyl chloride (TIPSCl, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-TIPS protected 4-chloro-7-azaindole.

ParameterValue
Starting Material 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Reagents NaH, TIPSCl, DMF
Temperature 0 °C to room temperature
Reaction Time 3 hours
Typical Yield >90%
Step 2: Ortho-lithiation and Carboxylation

Rationale: The C5 position of the 7-azaindole nucleus is activated for deprotonation by the adjacent chloro and ring nitrogen atoms. The use of a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) at low temperatures allows for regioselective C-H activation to form the C5-lithiated species.[5] This organolithium intermediate can then be trapped with an electrophile, in this case, ethyl chloroformate, to introduce the desired carboxylate group.

Protocol 2: Synthesis of Ethyl 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • Dissolve the N-TIPS protected 4-chloro-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-butyllithium (s-BuLi, 2.0 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add ethyl chloroformate (2.0 eq) dropwise to the solution.

  • Continue stirring at -78 °C for an additional hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterValue
Starting Material 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reagents s-BuLi, Ethyl chloroformate, THF
Temperature -78 °C
Reaction Time 2 hours
Typical Yield ~90%
Step 3: Hydrolysis and Deprotection to Yield the Carboxylic Acid

Rationale: The final step in the synthesis of the key intermediate involves the saponification of the ethyl ester to the corresponding carboxylic acid and the simultaneous removal of the TIPS protecting group. This is typically achieved by heating in the presence of a strong base like sodium hydroxide, followed by acidic workup to protonate the carboxylate.

Protocol 3: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

  • Dissolve the ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2 M aqueous solution, 3-5 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with a suitable acid (e.g., 1 M HCl or acetic acid).

  • The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

ParameterValue
Starting Material Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reagents NaOH, Ethanol, Water, Acid
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield High

Stage 2: Amide Coupling for the Synthesis of Diverse Derivatives

The amide bond is a cornerstone of medicinal chemistry, and its formation is a critical step in the synthesis of a vast array of pharmaceutical agents.[4] The coupling of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with a diverse library of amines allows for the rapid generation of a multitude of derivatives for biological screening.

Mechanism of Amide Bond Formation with Coupling Reagents

The direct reaction between a carboxylic acid and an amine to form an amide is a slow process that requires high temperatures. To facilitate this reaction under milder conditions, coupling reagents are employed to activate the carboxylic acid. A widely used and highly effective coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

The mechanism of HATU-mediated amide coupling is as follows:

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation CarboxylicAcid R-COOH ActivatedEster Activated OAt-Ester CarboxylicAcid->ActivatedEster Formation of activated ester HATU HATU HATU->ActivatedEster Formation of activated ester Base Base (e.g., DIPEA) Base->ActivatedEster Formation of activated ester TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Amine R'R''NH Amine->TetrahedralIntermediate Nucleophilic attack Amide Amide (R-CONR'R'') TetrahedralIntermediate->Amide Byproduct HOAt (Byproduct) TetrahedralIntermediate->Byproduct Elimination

Sources

Using 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide in FGFR inhibitor design.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design & Validation of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Scaffolds for FGFR Inhibition

Abstract

This technical guide details the application of the 1H-pyrrolo[2,3-b]pyridine-4-carboxamide (7-azaindole-4-carboxamide) scaffold in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. While the 7-azaindole core is a privileged ATP-mimetic, the specific incorporation of a carboxamide moiety at the C4 position offers unique advantages in solubility, solvent-front interaction, and "sugar pocket" engagement. This note provides a comprehensive rational design strategy, a robust chemical synthesis protocol, and industry-standard biochemical (TR-FRET) and cellular (Ba/F3) validation workflows.

Rational Design Strategy: The "Warhead & Anchor" Approach

The 7-azaindole scaffold acts as a bioisostere of the purine ring found in ATP. However, successful inhibition requires more than just hinge binding; it demands precise vector exploration to ensure selectivity and physicochemical compliance.

The Hinge Binding Mode (The Anchor)

In the ATP binding pocket of FGFR kinases (e.g., FGFR1), the 7-azaindole core adopts a "two-point" hydrogen bonding motif with the hinge region (residues Glu562–Ala564 in FGFR1):

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor to the backbone carbonyl of Glu562 .

  • N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor from the backbone amide NH of Ala564 .

The Role of the 4-Carboxamide (The Vector)

The C4 position of the 7-azaindole corresponds spatially to the N6-exocyclic amine of adenine or the C6 position of purines. However, due to the specific binding orientation of 7-azaindoles, the C4 substituent typically projects towards the ribose-binding pocket and the solvent front .

  • Solubility Enhancement: Many kinase inhibitors fail due to lipophilicity (high LogP). The carboxamide group (-CONH2) introduces polarity and hydrogen bond donor/acceptor potential, significantly lowering LogP and improving aqueous solubility.

  • Water-Mediated Networks: The amide can stabilize the inhibitor-enzyme complex by bridging with conserved water molecules in the solvent-exposed region or interacting with polar residues (e.g., Asp641) often found near the catalytic loop.

Structural Logic Diagram

FGFR_Design_Logic Scaffold 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine) Hinge Kinase Hinge (Glu562 / Ala564) Scaffold->Hinge 2-Point H-Bonding Position4 C4 Position (Vector) Scaffold->Position4 Functionalization Carboxamide 4-Carboxamide (-CONH2) Position4->Carboxamide Substitution Solvent Solvent Front / Ribose Pocket Carboxamide->Solvent Projects Into Properties Properties: 1. Lower LogP 2. H-Bond Network Carboxamide->Properties Confers

Caption: Structural logic of using the 4-carboxamide moiety to extend the 7-azaindole hinge binder into the solvent front.

Chemical Synthesis Protocol

The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide requires functionalizing the electron-deficient pyridine ring. The most robust route proceeds via the N-oxide to install a leaving group (Cl) at C4, followed by cyanation and hydrolysis.

Prerequisites:

  • Starting Material: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).[1]

  • Key Reagents: m-CPBA, POCl3, Zn(CN)2, Pd(PPh3)4.

Step-by-Step Methodology
StepReaction TypeReagents & ConditionsKey Observation
1 N-Oxidation m-CPBA (1.2 eq), EtOAc/Heptane, 0°C to RT, 4h.Formation of white precipitate (N-oxide).
2 Chlorination POCl3 (neat or in CHCl3), reflux, 4-6h.Regioselective chlorination at C4. Product: 4-chloro-1H-pyrrolo[2,3-b]pyridine .
3 Protection SEM-Cl or Tosyl-Cl, NaH, DMF, 0°C.Essential to prevent catalyst poisoning in Step 4.
4 Cyanation Zn(CN)2 (0.6 eq), Pd(PPh3)4 (5 mol%), DMF, 120°C (Microwave or thermal), 2h.Conversion of Ar-Cl to Ar-CN. Product: 4-cyano-intermediate .
5 Hydrolysis H2O2 (30%), NaOH (aq), EtOH/DMSO, RT to 50°C.Controlled hydrolysis stops at the amide (CONH2) without progressing to the acid.
6 Deprotection TBAF (for SEM) or NaOH/MeOH (for Tosyl).Yields final 1H-pyrrolo[2,3-b]pyridine-4-carboxamide .

Critical Control Point: In Step 2, ensure complete removal of POCl3 before workup to avoid vigorous hydrolysis. In Step 5, monitor closely by LC-MS to prevent over-hydrolysis to the carboxylic acid.

Biochemical Validation: LanthaScreen™ TR-FRET Assay

To validate the affinity of the synthesized inhibitors against FGFR1/2/3/4, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. This format is superior to standard activity assays for measuring residence time and off-rates.

Principle: A Europium-labeled anti-His antibody binds to the His-tagged FGFR kinase. An Alexa Fluor™ 647-labeled "Tracer" (ATP-competitive) binds to the active site. When the tracer is bound, FRET occurs (Eu -> AF647). The test inhibitor displaces the tracer, reducing the FRET signal.[2][3]

Protocol
  • Reagent Prep:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • FGFR Protein: Recombinant Human FGFR1 (cytoplasmic domain), His-tagged (e.g., 5 nM final).

    • Tracer: Kinase Tracer 236 (Invitrogen), optimized concentration (typically 2-10 nM).

    • Antibody: Eu-anti-His Antibody (2 nM final).

  • Assay Setup (384-well White Low-Volume Plate):

    • Step 1: Add 5 µL of Test Compound (3X conc. in 3% DMSO/Buffer).

    • Step 2: Add 5 µL of Kinase + Antibody Mix (3X conc.).

    • Step 3: Add 5 µL of Tracer (3X conc.).

    • Controls: High FRET (DMSO + Kinase + Tracer), Low FRET (10 µM Staurosporine + Kinase + Tracer).

  • Incubation & Detection:

    • Incubate at Room Temperature for 60 minutes (protected from light).

    • Read on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Data Analysis:

    • Calculate Emission Ratio:

      
      
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine

      
      .
      

Cellular Validation: Ba/F3 Isogenic System

The Ba/F3 assay is the "Gold Standard" for determining kinase selectivity and cellular potency. Ba/F3 cells are murine pro-B cells dependent on IL-3.[4][5] When transformed with an oncogenic driver (e.g., FGFR1 fusion), they become "addicted" to FGFR signaling and independent of IL-3.

Protocol
  • Cell Line Generation:

    • Parental Ba/F3 cells are transduced with retroviral vectors expressing FGFR1-TACC1 or FGFR3-TACC3 fusions.

    • Selection: Remove IL-3 from media.[5] Only cells driving signaling via FGFR will survive.

  • Assay Conditions:

    • Media: RPMI-1640 + 10% FBS (No IL-3).

    • Seeding Density: 3,000 – 5,000 cells/well in 96-well white opaque plates.

  • Compound Treatment:

    • Prepare 9-point serial dilution of the 4-carboxamide inhibitor.

    • Add compounds to cells (0.1% DMSO final).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout (ATP Quantification):

    • Add CellTiter-Glo® (Promega) reagent equal to culture volume (e.g., 100 µL).

    • Shake for 2 minutes; incubate for 10 minutes.

    • Measure Luminescence.

  • Interpretation:

    • A potent inhibitor will kill the FGFR-driven Ba/F3 cells (

      
      ).
      
    • Counter-Screen: Test compounds on Parental Ba/F3 cells supplemented with IL-3. If the compound kills these, it indicates general cytotoxicity (off-target toxicity), not specific FGFR inhibition.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 7-Azaindole Core Step2 C4-Chlorination (POCl3) Step1->Step2 Step3 Pd-Catalyzed Cyanation & Hydrolysis Step2->Step3 Step4 Purified 4-Carboxamide Step3->Step4 Assay1 Biochem: LanthaScreen (Binding Affinity) Step4->Assay1 Submit for Testing Assay2 Cellular: Ba/F3 FGFR+ (Functional Potency) Assay1->Assay2 Assay3 Counter-Screen: Ba/F3 + IL3 (Toxicity Check) Assay2->Assay3 Decision Hit? Assay3->Decision Decision->Step1 No (Optimize SAR) Lead Lead Optimization Decision->Lead Yes (Lead Candidate)

Caption: Integrated workflow from chemical synthesis to biological validation for FGFR inhibitor discovery.

References

  • Vertex Pharmaceuticals. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors. PubMed. [Link]

  • Reaction Biology. (2023). Ba/F3 Cell Proliferation Assay Principles. Reaction Biology Services. [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link][6]

Sources

Application Note: In Vivo Studies Using 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Focus: CD38 Inhibition and NAD+ Modulation in Ischemia/Reperfusion Injury

Executive Summary & Scientific Context

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is historically recognized as a "privileged structure" for ATP-competitive kinase inhibition. However, recent medicinal chemistry campaigns have repurposed the 4-carboxamide substitution pattern to target CD38 (ADP-ribosyl cyclase 1) , a critical enzyme in NAD+ homeostasis.

This guide focuses on the application of MK-0159 , a potent, orally bioavailable 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivative. Unlike kinase inhibitors, this molecule functions as a CD38 enzymatic inhibitor , preventing the degradation of NAD+ and thereby protecting mitochondrial function during ischemic stress.

Mechanism of Action (MOA)

CD38 is a primary consumer of cellular NAD+.[1] Under stress conditions (e.g., ischemia, aging), CD38 upregulation depletes NAD+, leading to mitochondrial failure and cell death.[1] MK-0159 binds to CD38, inhibiting its NADase activity and restoring the NAD+ pool.

CD38_MOA NAD NAD+ CD38 CD38 Enzyme (Upregulated in Stress) NAD->CD38 Substrate Mito Mitochondrial Function NAD->Mito Fuels SIRT/PARP NAM Nicotinamide (Degradation Product) CD38->NAM Hydrolysis MK0159 MK-0159 (1H-Pyrrolo...4-carboxamide) MK0159->CD38 Inhibits Survival Cell Survival (Reduced Infarct) Mito->Survival Promotes

Figure 1: Mechanism of CD38 inhibition by 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivatives, preserving NAD+ pools for mitochondrial resilience.

Formulation & Pharmacokinetics (PK)

The 1H-pyrrolo[2,3-b]pyridine-4-carboxamide core is a flat, aromatic heterocycle which can present solubility challenges. Proper formulation is critical to ensure consistent oral bioavailability (


) and exposure.
Recommended Formulation Protocol

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Water. Rationale: This suspension vehicle prevents particle agglomeration and ensures uniform dosing for hydrophobic crystalline solids.

Preparation Steps:

  • Weighing: Accurately weigh the required amount of MK-0159 (or derivative).

  • Wetting: Add the Tween-80 (0.1% of final volume) directly to the powder and triturate to wet the surface.

  • Suspension: Gradually add 0.5% Methylcellulose solution while vortexing vigorously.

  • Homogenization: Sonicate for 10–15 minutes until a fine, uniform white suspension is achieved.

  • Storage: Prepare fresh daily. If storage is necessary, keep at 4°C and re-vortex/sonicate before dosing.

Pharmacokinetic Profile (Mouse)

Typical parameters for optimized 4-carboxamide derivatives (e.g., MK-0159) at 10 mg/kg PO:

ParameterValue (Approx.)Significance

0.5 – 1.0 hRapid absorption suitable for acute prophylactic dosing.

> 3,000 nMExceeds cellular IC

(typically < 10 nM) by orders of magnitude.
Bioavailability (

)
> 80%Excellent oral absorption allows for convenient chronic dosing.
Half-life (

)
3 – 5 hRequires BID (twice daily) dosing for sustained coverage.

In Vivo Efficacy Model: Cardiac Ischemia/Reperfusion (I/R)

This protocol validates the compound's ability to protect tissue from ischemic injury via NAD+ preservation.

Experimental Workflow

IR_Workflow cluster_0 Pre-Treatment Phase cluster_1 Surgical Phase cluster_2 Analysis Phase Dosing Oral Dosing (PO) MK-0159 (30-60 mg/kg) Wait Wait 2-4 Hours (Reach Tmax) Dosing->Wait Anesthesia Anesthesia (Isoflurane) Wait->Anesthesia Ligation LAD Ligation (Ischemia: 30-45 min) Anesthesia->Ligation Reperfusion Reperfusion (Release Ligature: 24h) Ligation->Reperfusion TTC TTC Staining (Infarct Size) Reperfusion->TTC NAD_Quant LC-MS/MS (Tissue NAD+ Levels) Reperfusion->NAD_Quant

Figure 2: Workflow for evaluating cardioprotection in a murine I/R model.

Step-by-Step Protocol

1. Pre-Treatment:

  • Group Size: n=10-12 male C57BL/6 mice (10-12 weeks old).

  • Dosing: Administer MK-0159 (30 mg/kg) or Vehicle (0.5% MC) via oral gavage 4 hours prior to surgery. This ensures peak plasma levels (

    
    ) coincide with the ischemic event.
    

2. Surgical Ischemia (LAD Ligation):

  • Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2% with mechanical ventilation.

  • Thoracotomy: Perform a left lateral thoracotomy at the 4th intercostal space.

  • Ligation: Pass a 7-0 silk suture under the Left Anterior Descending (LAD) coronary artery.

  • Occlusion: Tighten the suture over a piece of PE-10 tubing (slipknot) to allow for release. Confirm ischemia by pallor of the left ventricle and ST-segment elevation on ECG.

  • Duration: Maintain occlusion for exactly 30 or 45 minutes (model dependent).

3. Reperfusion:

  • Release the slipknot to restore blood flow (hyperemia should be visible).

  • Close the chest in layers. Administer analgesia (e.g., Buprenorphine).

  • Allow recovery for 24 hours .

4. Endpoint Analysis:

  • Area at Risk (AAR): Re-occlude the LAD. Inject Evans Blue dye into the aorta to stain non-ischemic tissue blue. The unstained area is the AAR.

  • Infarct Size: Slice the heart and incubate in 1% TTC (2,3,5-triphenyltetrazolium chloride) at 37°C. Viable tissue stains red; necrotic tissue (infarct) remains white.

  • Calculation: Infarct Size = (White Area / AAR) × 100%.

Pharmacodynamic (PD) Validation: NAD+ Quantification

Trustworthy data requires proving the drug hit its target. You must verify that MK-0159 actually elevated/preserved NAD+ levels in the target tissue.

Method: LC-MS/MS Targeted Metabolomics

  • Harvest: Rapidly harvest the left ventricle (ischemic zone) and flash freeze in liquid nitrogen immediately (within <10 seconds) to stop enzymatic degradation of NAD+.

  • Extraction: Homogenize tissue in cold 80:20 Methanol:Water containing stable isotope-labeled internal standards (

    
    -NAD+).
    
  • Analysis: Analyze via HILIC (Hydrophilic Interaction Liquid Chromatography) coupled to a Triple Quadrupole MS.

  • Expectation:

    • Vehicle + Ischemia: Significant drop in NAD+ (~40-50% reduction vs. sham).

    • MK-0159 + Ischemia: Preservation of NAD+ levels comparable to sham or significantly higher than Vehicle.

Troubleshooting & Critical Controls

IssueProbable CauseSolution
Inconsistent Infarct Sizes Variability in LAD ligation site.Standardize ligation to 1-2 mm below the left atrial appendage. Use a microscope.
Low Drug Exposure Poor suspension homogeneity.Ensure particle size reduction via sonication. Verify suspension visually before every gavage.
NAD+ Degradation Slow harvesting/thawing.Critical: NAD+ degrades rapidly post-mortem. Keep samples on dry ice/liquid N2 at all times. Do not let thaw before extraction solvent is added.
Toxicity Off-target kinase inhibition.While 4-carboxamides are CD38 selective, monitor weight loss. If >10% loss, reduce dose or check for off-target effects (e.g., JAK/MAPK).

References

  • Lagu, B. et al. (2022).[2] "Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart."[1][3][4] Journal of Medicinal Chemistry, 65(14), 10043–10064. Link

  • Chini, E. N. et al. (2018). "The pharmacology of CD38/NADase: an emerging target in cancer and diseases of aging." Trends in Pharmacological Sciences, 39(4), 424-436. Link

  • Tarragó, M. G. et al. (2018). "A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline." Cell Metabolism, 27(5), 1081-1095. Link

  • Blacher, E. et al. (2019). "Alzheimer’s disease macrophages construct bacteria-like nanotubes to extract mitochondria from neurons." (Context on CD38/NAD+ in neurodegeneration). Nature Neuroscience, 22, 181-190. Link

Sources

Application Notes & Protocols for the Evaluation of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide in RSK2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Targeting RSK2

The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras-MAPK signaling pathway.[1] Among the four human isoforms (RSK1-4), RSK2 has garnered significant attention in oncogenic research. Its overexpression and activation have been linked to various cancers, where it plays a pivotal role in cell proliferation, survival, and motility.[2][3] RSK2 accomplishes this by phosphorylating a diverse array of substrates, including transcription factors like CREB and c-Fos, thereby modulating gene expression.[1][4] Given its central role in pathological cell signaling, the development of potent and selective RSK2 inhibitors is a promising avenue for novel therapeutic interventions. This document provides a comprehensive guide for the characterization of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide, a compound featuring a well-established kinase inhibitor scaffold, as a potential inhibitor of RSK2.[5][6][7]

The RSK2 Signaling Cascade: A Visualization

The activation of RSK2 is a multi-step process initiated by upstream signals from the MAPK pathway. Understanding this cascade is fundamental to designing and interpreting inhibition assays.

RSK2_Signaling_Pathway Extracellular_Signal Growth Factors, Mitogens RTK Receptor Tyrosine Kinase (RTK) Extracellular_Signal->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK2_inactive Inactive RSK2 ERK->RSK2_inactive Phosphorylation RSK2_active Active RSK2 RSK2_inactive->RSK2_active Activation Downstream_Substrates Downstream Substrates (e.g., CREB, c-Fos, GSK3β) RSK2_active->Downstream_Substrates Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Substrates->Cellular_Response Inhibitor 1H-Pyrrolo[2,3-b]pyridine -4-carboxamide Inhibitor->RSK2_active Inhibition

Figure 1: A simplified diagram of the RSK2 signaling pathway and the putative point of inhibition.

Principle of RSK2 Inhibition Assays

The core principle of an in vitro kinase assay is to measure the enzymatic activity of RSK2 in the presence of varying concentrations of an inhibitor. This is typically achieved by quantifying the phosphorylation of a specific substrate by the kinase. RSK inhibitors can function through different mechanisms, most commonly by competing with ATP for binding to the kinase's active site.[2][8] The choice of assay format depends on factors such as desired throughput, sensitivity, and the availability of reagents.

Experimental Protocols

Preparation of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

The successful evaluation of any potential inhibitor begins with its proper handling and preparation.

  • Source and Purity: Obtain 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide from a reputable supplier or through verified synthesis.[9][10] Ensure the compound has a high degree of purity (>98%), as impurities can confound assay results.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). DMSO is the solvent of choice for many small molecule inhibitors due to its ability to dissolve a wide range of compounds.

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

In Vitro RSK2 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11] This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[11]

Materials:

  • Recombinant human RSK2 enzyme

  • RSK2 substrate peptide (e.g., a peptide containing the RSK phosphorylation motif)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well assay plates

Experimental Workflow:

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Dilutions to Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add RSK2 Enzyme Dispense_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate (e.g., 10-20 min at RT) Add_Enzyme->Incubate_1 Initiate_Reaction Initiate Reaction by Adding ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_2->Add_ADP_Glo Incubate_3 Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (e.g., 30-60 min at RT) Add_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence End End Read_Luminescence->End

Figure 2: A flowchart illustrating the steps of the ADP-Glo™ RSK2 kinase assay.

Step-by-Step Protocol:

  • Inhibitor Dilution: Prepare a serial dilution of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide in kinase buffer containing a fixed percentage of DMSO (e.g., 1%). It is crucial to maintain a constant DMSO concentration across all wells to avoid solvent-induced artifacts.

  • Assay Plate Preparation: Add the diluted inhibitor and control solutions (e.g., vehicle control with DMSO only, and a known RSK2 inhibitor like SL0101 as a positive control) to the wells of the assay plate.

  • Enzyme Addition: Add the diluted recombinant RSK2 enzyme to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature. This step allows the inhibitor to bind to the enzyme before the start of the reaction, which is particularly important for inhibitors with slow binding kinetics.[12][13]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the RSK2 substrate peptide and ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for RSK2 to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation period should be within the linear range of the reaction.

  • Reaction Termination and ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP. Incubate as recommended by the manufacturer.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal. Incubate as recommended.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the RSK2 activity.

Data Analysis and Interpretation
  • Normalization: The raw luminescence data should be normalized. The vehicle control (DMSO only) represents 100% kinase activity, while a control without enzyme or with a high concentration of a potent inhibitor represents 0% activity.

  • IC₅₀ Determination: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Example Data Presentation:

CompoundRSK2 IC₅₀ (nM)
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide85
SL0101 (Reference Inhibitor)400[13]
Staurosporine (Non-selective control)15

Note: The IC₅₀ values presented are for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the reliability of the results, every assay should include the following controls:

  • Positive Control: A known RSK2 inhibitor (e.g., SL0101, BI-D1870) to confirm that the assay can detect inhibition.[12][14]

  • Negative Control (Vehicle): Typically DMSO at the same final concentration as in the inhibitor wells, to define the 100% activity level.

  • No-Enzyme Control: To determine the background signal of the assay.

  • Z'-factor Calculation: For high-throughput screens, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.

Expert Insights and Causality

  • ATP Concentration: The choice of ATP concentration is critical. For determining the potency of ATP-competitive inhibitors, using an ATP concentration close to its Km for RSK2 will yield a more accurate IC₅₀ value.

  • Pre-incubation Time: Some inhibitors exhibit time-dependent binding. It is advisable to test different pre-incubation times of the inhibitor with the enzyme before initiating the reaction to identify any such characteristics.[12][13]

  • Orthogonal Assays: To confirm the results and rule out assay-specific artifacts, it is best practice to use an orthogonal assay method. For example, a radiolabeled ATP assay ([γ-³²P]ATP) can be used to directly measure the incorporation of phosphate into the substrate.[15]

By following these detailed protocols and incorporating the principles of sound experimental design, researchers can confidently and accurately assess the inhibitory potential of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide against RSK2, paving the way for further preclinical development.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). European Journal of Medicinal Chemistry.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Identifying requirements for RSK2 specific inhibitors. (2021). Taylor & Francis Online.
  • What are RSK inhibitors and how do they work? (2024).
  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • 1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | Properties, Applications & Safety D
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Identifying requirements for RSK2 specific inhibitors. (2021). PubMed Central.
  • A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity. (n.d.). PubMed Central.
  • Therapeutic targeting of p90 ribosomal S6 kinase. (n.d.). Frontiers.
  • RSK2 Binding Models Delineate Key Features for Activity. (n.d.). PubMed Central.
  • RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer. (n.d.). Frontiers.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI.
  • Ribosomal S6 Kinase (RSK) | Inhibitors. (n.d.). MedchemExpress.com.
  • RSK2 General Inform
  • Chemical structures and inhibitory activities of RSK2 inhibitors used in this study. (n.d.).
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed.
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (n.d.).
  • RSK2 Kinase Assay. (n.d.).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.
  • Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention. (n.d.). PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vitro Assays with 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1H-Pyrrolo[2,3-b]pyridine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, particularly as a "hinge-binding" motif for kinase inhibitors, but its unique properties can present challenges in in vitro settings.[1] This guide is structured to provide direct, actionable solutions to common problems, moving from frequently asked questions to in-depth troubleshooting protocols for specific assays. Our goal is to enhance the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial hurdles encountered when working with 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide and related compounds.

Q1: My compound precipitates when I add it to the cell culture medium. What should I do?

A: This is the most prevalent issue, stemming from the typically low aqueous solubility of heterocyclic small molecules. The carboxamide group can aid in forming hydrogen bonds, but the core ring system is hydrophobic.[2]

  • Causality: When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound may crash out if its concentration exceeds its aqueous solubility limit.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%, as higher concentrations can be cytotoxic and also increase the likelihood of precipitation upon dilution.[3]

    • Modify Dilution Method: Instead of adding the compound stock directly to the full volume of medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortexing gently, and then further dilute this intermediate concentration into your final, serum-containing medium.

    • Gentle Warming: Briefly warming the final solution in a 37°C water bath can sometimes help dissolve small amounts of precipitate.[4] However, be cautious of compound degradation with prolonged heat.

    • Determine Solubility Limit: If problems persist, experimentally determine the compound's solubility limit in your specific culture medium. You can do this by preparing a dilution series and measuring turbidity via light scattering at a wavelength where the compound does not absorb (e.g., >500 nm).[4] Do not use concentrations at or above this limit in your experiments.

Q2: I'm seeing inconsistent IC50 values between experiments. What are the likely causes?

A: Lack of reproducibility can derail a project. The root cause is often multifactorial, involving the compound, the biological system, and the assay itself.

  • Causality: Variability can be introduced by inconsistent compound handling, changes in cell physiology, or minor deviations in protocol timing.

  • Troubleshooting Steps:

    • Compound Stability: Prepare fresh dilutions of your compound from a frozen DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of dilute solutions.

    • Cell Health & Passage Number: Use cells that are in a consistent, logarithmic growth phase. High-passage-number cells can exhibit altered signaling and drug sensitivity. Document the passage number for every experiment.

    • Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and reagent addition are identical across all experiments.[3]

    • Vehicle Control Consistency: The vehicle control (e.g., 0.1% DMSO) is your baseline. High variability in this control points to issues with cell seeding uniformity or general cell health.

Q3: How do I control for solvent (DMSO) toxicity in my cell-based assays?

A: It is critical to distinguish between compound-induced cytotoxicity and solvent-induced cytotoxicity.

  • Causality: DMSO is membrane-permeabilizing and can be toxic to cells, typically at concentrations above 0.5%-1.0%.

  • Protocol for Control:

    • Vehicle Control: Every plate must include wells treated with the highest concentration of DMSO used in the compound dilutions (e.g., if your highest compound dose results in 0.2% DMSO, your vehicle control must contain 0.2% DMSO).

    • Normalize Data: The viability of the vehicle-treated cells should be set as 100%. All compound-treated wells are then normalized to this value.

    • DMSO Dose-Response (Optional but Recommended): When establishing a new cell line model, it is good practice to run a DMSO dose-response curve (e.g., 0.1% to 2.0%) to determine the specific toxicity threshold for those cells.

Q4: My compound seems to interfere with the assay signal. How can I check for this?

A: Direct compound interference is a common artifact, especially in assays relying on absorbance or fluorescence. Pyrrolopyridine rings can possess intrinsic fluorescent or light-absorbing properties.

  • Causality: The compound may absorb light at the same wavelength as your assay's product, or it may have chemical properties (e.g., reducing potential) that directly affect the reporter molecules, such as tetrazolium salts (MTT, WST-8).[5]

  • Protocol for Interference Check:

    • Set up control wells containing only cell culture medium (no cells).

    • Add your compound at all concentrations used in the main experiment.

    • Add the assay reagent (e.g., MTT, CellTiter-Glo®).

    • Incubate for the standard duration and read the plate.

    • Any signal generated in these cell-free wells is due to direct interference and must be subtracted from your experimental data.

Section 2: In-Depth Troubleshooting: Biochemical Kinase Assays

Derivatives of 1H-Pyrrolo[2,3-b]pyridine are potent inhibitors of numerous kinases, including FGFR, ATM, and JAKs.[6][7][8] Biochemical assays are essential for determining their potency and mechanism.

Problem: No or Low Kinase Inhibition Observed Despite Predicted Activity

This can be a frustrating result, suggesting either the compound is inactive or the assay is not functioning correctly.

  • Causality: This issue often points to a fundamental problem with an assay component, such as the enzyme, substrate, or a critical cofactor like ATP.

  • Systematic Verification Protocol:

    • Confirm Enzyme Activity: Run a positive control reaction with only the kinase, substrate, and ATP (and a known inhibitor if available). A lack of signal here indicates an issue with the enzyme itself (e.g., degradation, inactivity).

    • Check ATP Concentration: Many pyrrolopyridine derivatives are ATP-competitive inhibitors. If the ATP concentration in your assay is too high (saturating), the inhibitor will have to overcome a significant excess of its competitor. The ideal ATP concentration is at or near the Michaelis constant (Km) for the specific kinase, which typically ranges from 10-150 µM.[9]

    • Validate the Substrate: Ensure the substrate is appropriate for the kinase and is not degraded. Some kinases require a specific peptide sequence or even a full-length protein substrate for optimal activity.[10]

    • Assess Compound Integrity: Rule out compound precipitation or degradation in the assay buffer. A cell-free interference check, as described in FAQ Q4, can be adapted for this purpose.

Troubleshooting Workflow for a Kinase Assay

A Start: No/Low Inhibition B Run Positive Control (Enzyme + Substrate + ATP) A->B C Signal OK? B->C  Yes J Issue with Enzyme (Source new enzyme/batch) B->J  No D Check ATP Concentration (Is it >> Km?) C->D E ATP OK? D->E  Yes K Adjust ATP to ~Km D->K  No F Check Substrate Suitability (Correct sequence? Degraded?) E->F G Substrate OK? F->G  Yes L Source/Validate New Substrate F->L  No H Check Compound Integrity (Precipitation? Interference?) G->H I Issue is with Compound (Re-synthesize/purify) H->I  Interference/Precipitation M Problem Solved H->M  No Interference K->M L->M

Caption: A logical workflow for diagnosing failed kinase inhibition assays.

Section 3: In-Depth Troubleshooting: Cell-Based Viability Assays (e.g., MTT)

Cell viability assays are critical for assessing the cytotoxic or cytostatic effects of your compound. The MTT assay, which measures metabolic activity, is widely used but prone to artifacts.[11]

Problem: Irreproducible Dose-Response Curves or Unexplained Cell Death

  • Causality: Beyond compound precipitation (see FAQ Q1), this can be caused by "edge effects" in the microplate, inconsistent cell seeding, or direct interference with the formazan product.

  • Best Practices for Reproducibility:

    • Mitigate Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and compound. Avoid using the outermost perimeter wells for experimental data; instead, fill them with sterile PBS or media.[3]

    • Ensure Seeding Uniformity: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension reservoir frequently while pipetting to prevent cells from settling.

    • Check for Formazan Crystal Issues: The MTT assay produces insoluble formazan crystals that must be fully dissolved before reading absorbance.[11] Incomplete solubilization is a major source of variability. Ensure the solubilization buffer is added to all wells and that the plate is mixed thoroughly until no visible crystals remain.

MTT Assay Mechanism & Potential Interference Points

cluster_cell Viable Cell cluster_interference Potential Interference Points MTT MTT (Yellow, Soluble) Reductase Mitochondrial Reductases (NAD(P)H) MTT->Reductase enters cell Formazan Formazan (Purple, Insoluble) Reductase->Formazan reduces Solubilization Add Solubilizing Agent (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Interference3 Compound absorbs at ~570 nm Measurement->Interference3 Interference1 Compound directly reduces MTT Interference1->MTT Interference2 Compound inhibits reductases Interference2->Reductase

Caption: The MTT assay pathway and key points where a test compound can cause artifacts.

Section 4: Understanding the Target: The FGFR Signaling Pathway

Many 1H-pyrrolo[2,3-b]pyridine derivatives are designed to target Fibroblast Growth Factor Receptors (FGFRs).[6][12] Understanding the downstream signaling is crucial for designing mechanism-of-action experiments (e.g., Western blotting for phosphorylated proteins).

  • Mechanism: Upon binding its FGF ligand, FGFR dimerizes and autophosphorylates, triggering multiple downstream pathways that regulate cell proliferation, survival, and migration.[1] Key pathways include:

    • RAS-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.

    • PI3K-Akt Pathway: Promotes cell survival and growth.

    • PLCγ Pathway: Involved in cell motility and calcium signaling.

Simplified FGFR Signaling Cascade

cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR binds & activates PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound 1H-Pyrrolo[2,3-b]pyridine Inhibitor Compound->FGFR inhibits Migration Cell Migration PLCg->Migration MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Key downstream pathways activated by FGFR and inhibited by pyrrolopyridine compounds.

Section 5: Data Summary & Protocols

Table 1: Physicochemical & Solubility Data
Compound ClassPropertyValue/ObservationSource
1H-Pyrrolo[2,3-b]pyridine (scaffold)Melting Point104-107 °C[13]
SolubilitySoluble in Methanol[13]
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acidSolubilitySoluble in DMSO, slightly in heated Methanol. Poorly soluble in non-polar solvents.[14]
General DerivativesHandlingPrepare stock solutions in 100% DMSO. Store at -20°C or -80°C.General Practice
Table 2: Example Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivative TargetAssay TypeResult (IC50)Source
FGFR1Enzymatic7 nM[1][6]
FGFR2Enzymatic9 nM[1][6]
FGFR3Enzymatic25 nM[1][6]
ATMEnzymatic>700-fold selective over other PIKKs[7]
MELKEnzymatic32 nM[15]
PDE4BEnzymatic0.11 - 1.1 µM[16]
4T1 Breast Cancer CellsCell ProliferationConcentration-dependent inhibition[1]
Protocol 1: Standard MTT Cell Viability Assay

This protocol is a self-validating template that includes essential controls.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. Do not use the perimeter wells.

  • Compound Preparation: Perform a serial dilution of the 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide derivative in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include "untreated" and "vehicle control" (medium with DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[5]

  • Formazan Development: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., 100% DMSO or an acidified isopropanol solution) to each well.[5][11]

  • Reading: Place the plate on a shaker for 10-15 minutes to ensure all formazan is dissolved. Read the absorbance at ~570 nm with a reference wavelength of ~630 nm.

  • Data Analysis: Subtract the background (media-only wells), and normalize the data to the vehicle control (set to 100% viability).

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Design, Synthesis, Biological Evaluation and Molecular Modeling of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives as Potential Anti-Tumor Agents. PubMed.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Buy 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | 223376-47-4. Smolecule.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • How to deal with the poor solubility of tested compounds in MTT assay?.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Kinase assays. BMG LABTECH.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid. Pipzine Chemicals.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
  • 1H-Pyrrolo[2,3-b]pyridine | 271-63-6. Tokyo Chemical Industry Co., Ltd.(APAC).
  • 73 questions with answers in KINASE ASSAY | Scientific method.

Sources

Technical Support Center: Optimizing In Vivo Dosing for 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Researchers

Disclaimer: The compound "1H-Pyrrolo[2,3-b]pyridine-4-carboxamide" is a specific chemical entity. While direct, extensive in vivo dosing studies for this exact molecule are not broadly published, the 1H-pyrrolo[2,3-b]pyridine core is a well-established scaffold in numerous small molecule inhibitors targeting various protein kinases. This guide leverages established principles from preclinical research on this class of compounds to provide a robust framework for optimizing in vivo dosage. The protocols and advice herein are intended to serve as a comprehensive starting point for your research.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its unique structure serves as a bioisostere for indole, enabling it to act as a versatile "hinge-binder" for the ATP-binding pocket of numerous protein kinases. Consequently, derivatives of this scaffold have been developed as potent inhibitors for targets such as Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Phosphodiesterase 4B (PDE4B).[1][2][3][4][5] Optimizing the dosage of these potent molecules is critical for achieving therapeutic efficacy while minimizing toxicity.

This guide provides a structured approach, from initial formulation to troubleshooting common in vivo challenges, to help you design logical, effective, and reproducible animal studies.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the essential preliminary questions that form the basis of a sound in vivo study design.

Q1: What is the likely mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide and why does it matter for dosing?

Based on its core structure, 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is most likely an ATP-competitive protein kinase inhibitor.[6] The pyrrolopyridine motif is adept at forming hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a common feature of many kinase inhibitors.[2]

Why this matters: Understanding the mechanism is crucial for dosage optimization. As an ATP-competitive inhibitor, its efficacy can be influenced by cellular ATP concentrations.[7] This means that in vitro potency (e.g., IC50 values determined in biochemical assays) may not directly translate to cellular or in vivo efficacy, where ATP levels are much higher.[8] Your dosing strategy must be robust enough to achieve sufficient compound concentration at the tumor site to outcompete endogenous ATP.

Q2: What are the critical physicochemical properties I need to assess before starting my in vivo study?

Before any animal is dosed, a thorough characterization of the compound's physical and chemical properties is essential. This process, known as pre-formulation, prevents easily avoidable experimental failures.

Parameter Importance in In Vivo Studies Example Data (Hypothetical/Based on Analogs)
Solubility Determines the choice of vehicle for administration. Poor solubility is a primary cause of failed in vivo studies.[9]Soluble in DMSO; slightly soluble in heated Methanol.[10] Poor aqueous solubility is expected.
LogP Indicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but may also lead to poor solubility and high protein binding.Predicted LogP: 0.66 (for the carboxylic acid analog, suggesting moderate lipophilicity).[10]
Stability The compound must be stable in the chosen vehicle for the duration of the experiment to ensure accurate dosing.Assess stability at room temperature and 4°C in the final formulation over 24-48 hours.
pKa Affects solubility and absorption at different physiological pH values (e.g., stomach vs. intestine).Predicted pKa: 2.69 (for the carboxylic acid analog).[10]
Q3: How do I select and prepare a suitable vehicle for an orally administered, poorly soluble compound like this?

For poorly soluble compounds, creating a stable and homogenous formulation is a critical step.[9] Direct dissolution in saline or water is often not feasible. A multi-component vehicle system is typically required.

Recommended Starting Formulations:

Vehicle Component Purpose Example Concentration Notes
Wetting/Solubilizing Agent To initially dissolve the compound.DMSO or PEG400Use the minimum volume necessary. Keep DMSO <10% of the final volume.[11]
Suspending Agent To create a stable, homogenous suspension and prevent precipitation.0.5% - 1% Methylcellulose (MC) or Hydroxypropyl Methylcellulose (HPMC)These are standard, well-tolerated vehicles in oral toxicity studies.[12]
Surfactant (Optional) To improve wetting and absorption.1-2% Tween® 80 or Solutol® HS 15Can enhance bioavailability but should be tested for tolerability.
Diluent The bulk liquid component.Purified Water or Phosphate-Buffered Saline (PBS)Brings the formulation to the final desired volume.

Step-by-Step Vehicle Preparation Protocol:

  • Weigh the required amount of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide.

  • Dissolve the compound in a minimal volume of DMSO or PEG400. Use a vortex or sonicator to aid dissolution.

  • Prepare the suspending vehicle (e.g., 0.5% methylcellulose in water) separately. This may require heating or overnight stirring to fully hydrate.

  • Slowly add the dissolved drug concentrate (Step 2) to the suspending vehicle (Step 3) while vortexing vigorously. This rapid dispersion is key to forming a fine, homogenous suspension.

  • Add the surfactant (if using) and mix thoroughly.

  • QS (add a sufficient quantity) to the final volume with the diluent.

  • Verify the formulation is a uniform suspension before each administration. Stir or vortex immediately before dosing.

Troubleshooting Guide: Addressing Common In Vivo Challenges

This section provides solutions to specific issues that researchers frequently encounter during their experiments.

Issue 1: High variability in tumor growth or other endpoints within the same treatment group.

  • Question: My data shows a wide spread, with some animals responding to treatment and others not at all. How can I reduce this variability?

  • Answer & Causality: High variability can obscure a real treatment effect and is often caused by inconsistencies in dosing or inherent biological differences.[13]

    • Solution 1: Refine Formulation & Dosing Technique. Ensure your compound is in a homogenous suspension. If it settles quickly, you may be dosing inconsistent amounts. Vortex the formulation immediately before drawing it into the syringe for each animal. Ensure your administration technique (e.g., oral gavage) is consistent and delivers the full dose every time.[13]

    • Solution 2: Increase Group Size. A larger sample size can help to normalize for natural biological variation among animals. Perform a power analysis to determine the appropriate number of animals per group.

    • Solution 3: Randomization and Blinding. Randomize animals into treatment groups to avoid selection bias. Whenever possible, blind the personnel who are performing the dosing and measuring the outcomes to prevent unconscious bias.[14]

Issue 2: The compound shows excellent potency in vitro but has no effect in my animal model.

  • Question: My compound has a nanomolar IC50 against my target kinase, but I see no tumor regression in my xenograft model. What's wrong?

  • Answer & Causality: This is a classic drug development challenge. A potent molecule is not necessarily a good drug. The discrepancy often stems from poor pharmacokinetic (PK) properties.

    • Solution 1: Conduct a Pilot PK Study. Before a full efficacy study, dose a small cohort of animals (n=3) and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze the plasma concentration of the drug. This will tell you if the drug is being absorbed (bioavailability), how quickly it's being cleared, and what peak concentration (Cmax) is achieved.

    • Solution 2: Correlate PK with In Vitro Potency. Is the Cmax achieved in vivo above the in vitro IC90 for a sustained period? If the drug is cleared too rapidly, the concentration at the tumor may never reach a therapeutic level. You may need to increase the dose, change the dosing frequency (e.g., from once daily to twice daily), or improve the formulation to increase exposure.[15]

    • Solution 3: Assess Target Engagement. A pharmacodynamic (PD) study can confirm if the drug is hitting its target in the tumor. After dosing, collect tumor tissue at the expected Cmax and measure the phosphorylation of a downstream substrate of your target kinase. A lack of target modulation despite adequate drug levels in the tumor suggests other resistance mechanisms may be at play.

Issue 3: I'm observing unexpected toxicity (e.g., weight loss, lethargy) at doses I predicted would be safe.

  • Question: Animals in my treatment group are losing more than 15% of their body weight, forcing me to end the experiment. How do I find a therapeutic window?

  • Answer & Causality: Toxicity can result from on-target effects (inhibiting the target kinase in healthy tissues) or off-target effects (inhibiting other kinases).[16] A formal Maximum Tolerated Dose (MTD) study is the essential first step to identify a safe and effective dose range.

    • Solution 1: Perform a Dose-Range Finding (MTD) Study. This is a short-term study (e.g., 5-7 days) with the primary goal of identifying the highest dose that does not cause significant toxicity.[17]

      • Protocol: Use 3-5 dose levels, spaced logarithmically (e.g., 10, 30, 100 mg/kg), plus a vehicle control group.

      • Endpoints: Monitor body weight daily, and record clinical observations (posture, fur, activity level) at regular intervals.[17]

      • Definition of MTD: The MTD is often defined as the dose that causes no more than 10-15% mean body weight loss and no mortality or severe clinical signs.

    • Solution 2: Evaluate Kinase Selectivity. Profile your compound against a broad panel of kinases. If it inhibits other kinases with similar potency to your primary target, off-target toxicity is likely. The selectivity score (S-score) is a useful metric for quantifying this.[16] A more selective compound may have a wider therapeutic window.

Experimental Workflow: A Step-by-Step Guide to Dose Optimization

A systematic approach is essential for efficiently determining an optimal in vivo dose. The following workflow integrates MTD, PK, and PD studies to provide a comprehensive data package for designing a definitive efficacy study. All studies must adhere to institutional guidelines and Good Laboratory Practices (GLP) where applicable.[18][19]

G cluster_0 Phase 1: Safety & Exposure cluster_1 Phase 2: Target Engagement & Efficacy MTD Step 1: Maximum Tolerated Dose (MTD) Study (5-7 Days) PK Step 2: Pilot Pharmacokinetic (PK) Study (Single Dose, 24h) MTD->PK Selects doses for PK study (e.g., MTD, 1/2 MTD) Result1 Result: Identifies Safe Dose Range MTD->Result1 PD Step 3: Pharmacodynamic (PD) Study (Single or Multi-Dose) PK->PD Informs dose & time for tissue collection Result2 Result: Determines Drug Exposure (AUC, Cmax) PK->Result2 Efficacy Step 4: Definitive Efficacy Study (Chronic Dosing) PD->Efficacy Confirms dose for target modulation Result3 Result: Links Exposure to Biological Effect PD->Result3 Result4 Result: Determines Anti-Tumor Activity Efficacy->Result4

Caption: Workflow for In Vivo Dose Optimization.

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide that can be administered without causing dose-limiting toxicity.

  • Methodology:

    • Animal Model: Use the same strain and sex of mice that will be used in the efficacy study (e.g., female athymic nude mice).

    • Group Allocation: Assign animals (n=3-5 per group) to a vehicle control group and at least 3-4 dose groups (e.g., 10, 30, 100, 300 mg/kg).[17]

    • Administration: Dose animals once daily via oral gavage for 5-7 consecutive days.

    • Monitoring: Record body weights and clinical scores daily. A weight loss exceeding 15-20% is a common humane endpoint.[17]

    • Analysis: The MTD is the highest dose that does not result in mortality, >15% body weight loss, or other significant clinical signs of distress.

Protocol 2: Pilot Pharmacokinetic (PK) Study
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

  • Methodology:

    • Animal Model: Use non-tumor-bearing mice of the same strain.

    • Group Allocation: Use two dose levels (e.g., the MTD and a lower dose) and an intravenous (IV) group if possible to determine absolute bioavailability (n=3 per group).

    • Administration: Administer a single oral or IV dose.

    • Sample Collection: Collect blood via sparse sampling at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours).

    • Analysis: Process blood to plasma and analyze drug concentration using LC-MS/MS. Calculate key PK parameters.

Key PK Parameter Definition Why It's Important for Dosing
Cmax Maximum observed plasma concentration.Must exceed the therapeutic threshold (e.g., 3-5x the in vitro IC50).
Tmax Time at which Cmax is reached.Informs the optimal time for tissue collection in PD studies.
AUC Area Under the Curve; total drug exposure over time.The primary indicator of overall drug exposure.
T1/2 (Half-life) Time required for the plasma concentration to decrease by half.Dictates the required dosing frequency (e.g., a short half-life may require BID dosing).
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation.Low bioavailability may require higher doses or formulation optimization.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Step 2: Preclinical Research. FDA. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Tackling In Vivo Experimental Design. ModernVivo. [Link]

  • How we can decide the dose for different animal models?. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • EdU in vivo (mouse) troubleshooting?. ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • A simple practice guide for dose conversion between animals and human. PMC - NIH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. [Link]

  • 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid. Pipzine Chemicals. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. Cliniexperts. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases. Wiley-VCH. [Link]

  • How to Choose Drug Dosage for Human Experiments Based on Drug Dose Used on Animal Experiments: A Review. Semantic Scholar. [Link]

  • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Opportunities to Improve Dose Finding and Optimization for Rare Disease Drug Development Recording. YouTube. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. [Link]

Sources

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Off-Target Mitigation & Experimental Optimization Lead Scientist: Senior Application Scientist, Kinase Discovery Unit

Core Directive & Scaffold Overview

You are currently working with a 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivative. In medicinal chemistry, this is functionally recognized as a 7-azaindole scaffold substituted at the 4-position.[1][2]

Technical Context: This scaffold is a "privileged structure" for ATP-competitive kinase inhibition. The 7-azaindole core mimics the purine ring of ATP, allowing the N1 (pyrrole) and N7 (pyridine) atoms to form a bidentate hydrogen bond network with the kinase hinge region.

The Problem: Because the ATP-binding pocket is highly conserved across the human kinome (~518 kinases), this scaffold is inherently promiscuous. The 4-carboxamide group often extends into the solvent-exposed region or interacts with the "gatekeeper" residue, making it a critical vector for tuning selectivity—but also a source of off-target toxicity if not optimized.

Troubleshooting Guide (Q&A)

Issue 1: Unexpected Cellular Toxicity

User Question: My compound shows potent IC50 values (single-digit nM) against my target kinase, but I am seeing rapid cell death in my negative control cell lines (non-target dependent). Why?

Diagnosis: You are likely experiencing "Kinome Pan-Inhibition" or specific inhibition of cell-cycle drivers. The 7-azaindole core is notorious for hitting CDK1, CDK2, and CDK9 (Cyclin-Dependent Kinases) and GSK3


  if the 4-position substituent is not sufficiently selective.

Mitigation Steps:

  • Profile against CDK2/CyclinA: If your compound inhibits CDK2 < 100 nM, cytotoxicity is mechanism-based (cell cycle arrest), not target-based.

  • Check GSK3

    
    :  Inhibition here stabilizes 
    
    
    
    -catenin and alters metabolic pathways, causing phenotypic noise.
  • Chemical Modification: Introduce a bulky group (e.g., isopropyl, cyclopropyl) at the C3-position of the azaindole. This vectors the molecule toward the "gatekeeper" residue. If your target has a small gatekeeper (Thr/Ala) and CDKs have larger ones (Phe/Tyr), this steric clash will improve selectivity.

Issue 2: Poor Correlation Between Enzymatic and Cellular Potency

User Question: My biochemical assay shows


 nM, but cellular 

is > 1

M. Is the compound not permeable?

Diagnosis: While permeability (LogD) is a factor, the 4-carboxamide group often acts as a substrate for efflux transporters (P-gp/BCRP) or suffers from high protein binding due to the flat aromatic core. Alternatively, the compound may have a short residence time on the target.

Mitigation Steps:

  • Efflux Assay: Run a Caco-2 permeability assay +/- Verapamil (P-gp inhibitor). If potency is restored with Verapamil, your carboxamide is an efflux substrate.

  • Residence Time: Switch from equilibrium assays (

    
    ) to jump-dilution or SPR (Surface Plasmon Resonance) to measure 
    
    
    
    . High affinity (
    
    
    ) does not guarantee long target engagement in a dynamic cellular environment.
Issue 3: Assay Interference & Precipitation

User Question: I see erratic inhibition curves with steep Hill slopes (> 2.0). Is my compound aggregating?

Diagnosis: Yes. 1H-pyrrolo[2,3-b]pyridine derivatives are flat, hydrophobic, and prone to


-

stacking. They can form colloidal aggregates that sequester enzyme, leading to false positives.

Mitigation Steps:

  • Detergent Control: Repeat the kinase assay with 0.01% Triton X-100 or 0.005% Tween-20 . If the

    
     shifts significantly (e.g., from 10 nM to >1 
    
    
    
    M), the initial activity was an artifact of aggregation.
  • Solubility Check: The 4-carboxamide group improves solubility compared to the bare scaffold, but if the amide nitrogen is di-substituted with lipophilic groups, solubility crashes. Ensure one amide proton remains or use polar side chains (e.g., morpholine/piperazine tails).

Strategic Optimization (The "Why" & "How")

To fix off-target effects, you must exploit the structural differences between your target and the "anti-targets" (CDKs, DYRK1A).

The Gatekeeper Strategy

The "Gatekeeper" residue controls access to the hydrophobic back pocket.

  • Small Gatekeepers (Target): Threonine (Thr), Alanine (Ala).

  • Large Gatekeepers (Off-Target): Methionine (Met), Phenylalanine (Phe).

Action: Modifying the C3-position of the 7-azaindole allows you to "clash" with the large gatekeepers of off-targets while fitting into the pocket of your target.

Decision Logic Flowchart

G Start Start: Off-Target Toxicity Detected Identify Identify Off-Targets (Kinase Profiling Panel) Start->Identify Analysis Analyze Gatekeeper Residues (Target vs. Off-Target) Identify->Analysis Branch1 Target Gatekeeper = Small (Thr/Ala) Off-Target = Large (Met/Phe) Analysis->Branch1 Branch2 Target Gatekeeper = Large Off-Target = Small Analysis->Branch2 Action1 Strategy: C3-Substitution Add Isopropyl/Cyclopropyl group Branch1->Action1 Action2 Strategy: Solvent Front (C4-Amide) Modify Carboxamide R-groups to exploit unique solvent residues Branch2->Action2 Validation Validate: NanoBRET Assay Action1->Validation Action2->Validation

Figure 1: Medicinal Chemistry Decision Tree for improving selectivity of 7-azaindole scaffolds based on gatekeeper residue analysis.

Experimental Protocols

Protocol A: Cellular Target Engagement (NanoBRET)

Purpose: To verify your inhibitor binds the target inside the cell, ruling out permeability issues.

  • Transfection: Transfect HEK293 cells with a plasmid encoding your Kinase-NanoLuc fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (broad-spectrum kinase inhibitor-fluorophore conjugate) at

    
     concentration.
    
  • Treatment: Treat cells with serial dilutions of your 1H-pyrrolo[2,3-b]pyridine-4-carboxamide analog.

  • Measurement: The compound competes with the tracer. Loss of BRET signal (Energy transfer from NanoLuc to Tracer) indicates target engagement.

  • Analysis: Plot Fractional Occupancy vs. log[Compound].

    • Success Metric: Cellular

      
       within 5-fold of biochemical 
      
      
      
      .
Protocol B: Thermal Shift Assay (TSA/DSF)

Purpose: Rapid screening for binding affinity and off-target stabilization.

  • Preparation: Mix 2

    
    M Recombinant Kinase + 5x SYPRO Orange Dye + Buffer.
    
  • Compound: Add compound at 10

    
    M (final). Include DMSO control.
    
  • Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Readout: Monitor fluorescence (unfolding exposes hydrophobic core -> dye binds -> fluorescence increases).

  • Calculation:

    
    .
    
    • Interpretation:

      
       indicates strong binding. If you see high 
      
      
      
      for CDK2/9, you have a selectivity problem.

Summary Data Table: Common Off-Targets

Off-Target KinasePhysiological RoleToxicity ConsequenceStructural Cause in 7-Azaindole
CDK1 / CDK2 Cell Cycle ControlPan-cytotoxicity, apoptosis in healthy cellsHinge-binding motif is too perfect; lacks steric hindrance at C3.
GSK3

Metabolism / WntHypoglycemia, stem cell differentiation issuesHigh conservation of ATP pocket; C4-substituent fits GSK3 solvent channel.
DYRK1A Neuronal DevelopmentCognitive impact (chronic dosing)Structural homology to CDKs; often hit by "flat" inhibitors.
Aurora B MitosisPolyploidy, genomic instability7-azaindole core mimics Aurora inhibitors (e.g., VX-680).

References

  • Identification and optimisation of 7-azaindole PAK1 inhibitors. Source: MedChemComm (RSC Publishing).[3] Context: Discusses SAR exploration in the selectivity pocket and solvent tail regions of 7-azaindoles. URL:[Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[4] Context: Details the optimization of physicochemical properties and selectivity against other CDKs. URL:[Link][5]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (MDPI) / PMC. Context: Comprehensive review of binding modes, including the bidentate hinge interaction and C3/C4 substitution effects. URL:[Link]

  • Knowledge-based Design of 7-azaindoles as Selective B-Raf Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[6][7] Context: Demonstrates how specific substitutions can tune selectivity profiles against the kinome. URL:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds. Source: International Journal of Molecular Sciences. Context: Analyzes the binding patterns of approved drugs like Vemurafenib and Pexidartinib which utilize this core. URL:[Link]

Sources

Technical Support Center: Improving the Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide and its analogs. This guide is designed to provide in-depth, practical answers to common challenges encountered during the optimization of metabolic stability for this important scaffold.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the metabolic liabilities of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and general strategies for its stabilization.

Q1: What are the most common metabolic "soft spots" on the 1H-pyrrolo[2,3-b]pyridine-4-carboxamide scaffold?

A1: The 1H-pyrrolo[2,3-b]pyridine scaffold, while a valuable pharmacophore, presents several positions susceptible to metabolic enzymes. The most common routes of metabolism are oxidation, reduction, hydrolysis, and conjugation.[1] For this specific scaffold, key metabolic liabilities include:

  • Oxidation of the Pyrrolo[2,3-b]pyridine Ring: Nitrogen-containing heterocycles are often substrates for oxidation.[2][3] This can occur at several positions on the 7-azaindole ring system.

  • Aldehyde Oxidase (AO) Mediated Metabolism: A significant pathway for 7-azaindole derivatives is oxidation at the 2-position of the ring, mediated by aldehyde oxidase (AO), a cytosolic enzyme.[2] This is a critical consideration as AO is not present in standard human liver microsome (HLM) preparations, which can lead to an underestimation of clearance.[2][4]

  • CYP450-Mediated Oxidation: Cytochrome P450 enzymes can hydroxylate electron-rich aromatic systems.[1] The specific sites of CYP-mediated oxidation will depend on the substitution pattern of the rest of the molecule.

  • Amide Hydrolysis: The carboxamide group at the 4-position can be susceptible to hydrolysis by amidases, although this is often a slower metabolic route compared to oxidation.[5][6]

Q2: My compound shows high clearance in hepatocytes but is stable in human liver microsomes (HLMs). What could be the cause?

A2: This is a classic indicator of metabolism by enzymes that are not abundant or active in microsomal preparations. The most likely culprits are:

  • Aldehyde Oxidase (AO): As mentioned in Q1, AO is a cytosolic enzyme and therefore not present in significant amounts in microsomes, which are fractions of the endoplasmic reticulum.[2][7] Many nitrogen-containing heterocycles are substrates for AO.[8][9][10]

  • Phase II Conjugation: If your compound has a suitable functional group (e.g., a hydroxyl group introduced by Phase I metabolism), it can be rapidly conjugated by enzymes like UGTs or SULTs, which are present in hepatocytes but may have limited activity in standard HLM assays without specific cofactors.[4][7]

To confirm AO involvement, you can perform a stability assay using cytosolic fractions or hepatocytes in the presence and absence of a known AO inhibitor.

Q3: What are the primary strategies to block metabolism on the 7-azaindole ring?

A3: Improving metabolic stability often involves "metabolic blocking," where a metabolically liable position is substituted with a group that is resistant to enzymatic attack. Common strategies include:

  • Fluorination: Introduction of a fluorine atom at a site of oxidation can block metabolism due to the strength of the C-F bond.

  • Methylation: A methyl group can sterically hinder the approach of metabolic enzymes to a nearby site.

  • Replacing CH with N (Scaffold Hopping): In some cases, replacing a carbon in an aromatic ring with a nitrogen atom can increase metabolic stability by making the ring more electron-deficient and less susceptible to oxidation.[1][3]

  • Modulating Electronics: The incorporation of nitrogen atoms into an aromatic system tends to increase metabolic stability by decreasing the potential for oxidative metabolism.[1]

It is crucial to balance improved metabolic stability with the desired pharmacological activity, as modifications can also impact target binding.

Part 2: Troubleshooting Guide for In Vitro Stability Assays

This section provides solutions to specific experimental problems you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in my microsomal stability assay. 1. Poor compound solubility. 2. Inconsistent pipetting. 3. Microsomes not properly homogenized.1. Check the kinetic solubility of your compound in the assay buffer. Ensure the final DMSO concentration is low (typically <0.5%). 2. Use calibrated pipettes and reverse pipetting for viscous solutions like microsomal suspensions. 3. Thaw microsomes quickly at 37°C and keep them on ice. Gently invert the vial to mix before aliquoting; do not vortex.[11]
My positive control compound (e.g., Verapamil) is not being metabolized as expected. 1. Inactive NADPH cofactor. 2. Degraded microsomal activity. 3. Incorrect buffer pH.1. Prepare NADPH solutions fresh before each experiment. 2. Ensure microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. 3. Verify the pH of your phosphate buffer is 7.4.
Compound recovery at time zero is very low. 1. Non-specific binding to the plate or pipette tips. 2. Compound instability in the assay buffer. 3. Incomplete quenching of the reaction.1. Use low-binding plates. Include an organic modifier like acetonitrile in your sample diluent. 2. Incubate the compound in buffer without microsomes or NADPH to check for chemical instability. 3. Ensure the quenching solvent (e.g., cold acetonitrile) is added rapidly and mixed thoroughly to precipitate all proteins.
The calculated intrinsic clearance (CLint) seems to underpredict in vivo clearance. 1. Metabolism by non-microsomal enzymes (e.g., AO). 2. Contribution from extrahepatic metabolism (e.g., intestine, kidney). 3. Other clearance pathways (e.g., renal excretion).1. Run the assay in hepatocytes or cytosolic fractions to assess the contribution of other enzymes.[4][12] 2. Consider using intestinal microsomes or S9 fractions if significant gut metabolism is suspected. 3. These in vitro assays only measure metabolic clearance. Other in vivo studies are needed to evaluate total clearance.

Part 3: Key Experimental Protocols

Here are step-by-step protocols for the most common assays used to assess the metabolic stability of your 1H-pyrrolo[2,3-b]pyridine-4-carboxamide derivatives.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability, mainly by CYP450 enzymes.[12][13]

Materials:

  • Pooled Human Liver Microsomes (stored at -80°C)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or NADPH, prepare fresh)

  • Test Compound (10 mM in DMSO)

  • Positive Control (e.g., Verapamil, 10 mM in DMSO)

  • Quenching Solution (Cold Acetonitrile with internal standard)

  • 96-well plates (low-binding)

  • Incubator/shaker at 37°C

Procedure:

  • Prepare Master Mix: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[12] Keep on ice.

  • Prepare Compound Plate: Serially dilute the test compound and positive control to an intermediate concentration. Add the diluted compounds to the 96-well plate.

  • Pre-incubation: Add the HLM master mix to the compound plate and pre-incubate for 5-10 minutes at 37°C to warm the reaction.

  • Initiate Reaction: Add pre-warmed NADPH solution to start the reaction. The final test compound concentration is typically 1 µM.[4]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of cold quenching solution.[4] The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).

Workflow for HLM Stability Assay

HLM_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cpd Prepare Compound Plate (1µM final) pre_incubate Pre-incubate HLM + Cpd @ 37°C prep_cpd->pre_incubate prep_hlm Prepare HLM Master Mix (0.5 mg/mL) prep_hlm->pre_incubate prep_nadph Prepare NADPH (Fresh) start_rxn Initiate with NADPH prep_nadph->start_rxn pre_incubate->start_rxn incubate Incubate @ 37°C start_rxn->incubate quench Quench at Timepoints (0, 5, 15, 30, 45 min) with ACN + IS incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate t½ & CLint lcms->calc

Caption: Workflow for a typical HLM stability assay.

Protocol 2: Hepatocyte Stability Assay

This protocol uses intact liver cells and can assess both Phase I and Phase II metabolism.[12]

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)[14]

  • Test Compound (10 mM in DMSO)

  • Positive Control (e.g., a compound with known moderate clearance in hepatocytes)

  • Quenching Solution (Cold Acetonitrile with internal standard)

  • Multi-well plates (collagen-coated if plating)

  • Orbital shaker in an incubator (37°C, 5% CO₂)

Procedure:

  • Thaw Hepatocytes: Rapidly thaw hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium.

  • Cell Viability: Determine cell viability using a method like trypan blue exclusion. Viability should be >80%.

  • Prepare Cell Suspension: Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[14]

  • Prepare Compound Plate: Add diluted test compound to the wells of the plate.

  • Initiate Reaction: Add the hepatocyte suspension to the wells to start the reaction.

  • Incubation: Place the plate on an orbital shaker in the incubator.[14]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench with cold acetonitrile.[14]

  • Sample Processing & Analysis: Process and analyze samples as described in the HLM protocol.

Decision Tree for Addressing Metabolic Instability

Troubleshooting_Tree start Compound shows high in vivo clearance hlm_test Test in HLM Stability Assay start->hlm_test hlm_stable Stable in HLM (t½ > 30 min) hlm_test->hlm_stable Stable hlm_unstable Unstable in HLM (t½ < 30 min) hlm_test->hlm_unstable Unstable hepatocyte_test Test in Hepatocyte Assay hlm_stable->hepatocyte_test conclusion2 Conclusion: Metabolism is likely CYP-mediated. hlm_unstable->conclusion2 hep_stable Stable in Hepatocytes hepatocyte_test->hep_stable Stable hep_unstable Unstable in Hepatocytes hepatocyte_test->hep_unstable Unstable conclusion3 Conclusion: Clearance may be due to extrahepatic metabolism or other non-metabolic pathways. hep_stable->conclusion3 conclusion1 Conclusion: Metabolism is likely non-CYP mediated (e.g., AO) or involves Phase II conjugation. hep_unstable->conclusion1 action1 Action: - Use Cytosolic Fractions +/- AO inhibitor - MetID in Hepatocytes conclusion1->action1 action2 Action: - Reaction Phenotyping with recombinant CYPs - MetID in HLMs conclusion2->action2

Caption: A decision tree for troubleshooting metabolic clearance.

References

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Waring, M. J. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central.
  • Cyprotex. (n.d.). Microsomal Stability.
  • ResearchGate. (n.d.). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Fattore, L., et al. (2019). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. PubMed.
  • NIH. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza.
  • Helfer, A. G., et al. (2020). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. PubMed.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • NIH. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. PubMed.
  • ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl- 4-azaindole.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides.
  • ResearchGate. (2020). (PDF) The role of aldehyde oxidase in drug metabolism.
  • PubMed Central. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • WuXi AppTec DMPK. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies.
  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • ACS Publications. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • YouTube. (2023). Underprediction of Drug Clearance by Aldehyde Oxidase (AO)–Mediated Drug Metabolism (Webinar).

Sources

Technical Support Center: Refinement of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Docking Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for molecular docking studies of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide derivatives. This guide is designed for researchers, computational chemists, and drug development professionals to navigate the complexities of accurately predicting the binding modes of this important scaffold. The 1H-pyrrolo[2,3-b]pyridine core is a prevalent motif in kinase inhibitors and other targeted therapies, making robust and reliable docking protocols essential for successful structure-based drug design.

This center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the docking workflow. Our goal is to equip you with the knowledge to not only identify issues but also to understand their underlying causes and implement effective solutions.

Troubleshooting Guide

This section addresses specific problems that can arise during the docking of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide derivatives, offering step-by-step solutions grounded in scientific principles.

Issue 1: Poor Correlation Between Docking Scores and Experimental Activity (IC₅₀/Kᵢ)

Symptoms: The rank-ordering of docked compounds by their predicted binding affinity (e.g., GlideScore, AutoDock Vina score) does not match the experimentally determined potencies. High-potency compounds receive poor scores, while inactive compounds are ranked highly.

Root Causes & Solutions:

  • Inappropriate Protonation States and Tautomers: The 1H-pyrrolo[2,3-b]pyridine scaffold and the carboxamide linker contain multiple nitrogen atoms that can exist in different protonation and tautomeric states at physiological pH. An incorrect state will lead to erroneous hydrogen bond patterns and electrostatic interactions. The choice of the correct tautomer is critical for accurately predicting binding behavior[1][2].

    • Solution:

      • Ligand Preparation: Utilize a robust ligand preparation tool (e.g., LigPrep in Schrödinger, Open Babel) to generate all possible ionization and tautomeric states within a relevant pH range (e.g., 7.0 ± 2.0).

      • Docking All States: Dock the ensemble of generated ligand states. The biologically relevant state is often the one that yields the best docking score and a chemically sensible binding pose.

      • Quantum Mechanical Calculations: For critical compounds, perform quantum mechanical calculations to determine the relative energies of different tautomers in a solvent environment to guide your selection.

  • Incorrect Target Protein Conformation: Kinases, common targets for this scaffold, exist in multiple conformational states (e.g., DFG-in, DFG-out). Docking into a conformation that is incompatible with the inhibitor's binding mode will produce unreliable results.[3]

    • Solution:

      • Conformational Analysis: Carefully analyze the target protein's structural features. If you are docking a Type II inhibitor, which binds to the DFG-out state, using a DFG-in crystal structure will likely fail.

      • Multiple Receptor Structures: If available, perform ensemble docking using multiple crystal structures representing different conformational states of the target.

      • Induced Fit Docking (IFD): Employ IFD protocols that allow for receptor flexibility upon ligand binding. This can help to identify the correct binding mode even if the starting receptor conformation is not ideal.[4]

  • Scoring Function Limitations: Standard scoring functions may not accurately capture all the nuances of the protein-ligand interactions, such as π-π stacking, which can be important for aromatic heterocycles like pyrrolopyridines.[5][6][7]

    • Solution:

      • Post-Docking Refinement: Re-score the top docking poses using more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[8][9] These methods can provide a more accurate estimation of binding free energy.

      • Visual Inspection: Always visually inspect the top-ranked poses. Look for key interactions known to be important for the target class (e.g., hinge-binding hydrogen bonds in kinases). A pose with a slightly worse score but which satisfies key interactions is often more credible.

Issue 2: Inaccurate or Non-Convergent Docking Poses

Symptoms: The docking algorithm fails to reproduce the known binding mode of a co-crystallized ligand (RMSD > 2.0 Å), or the top-ranked poses for a new compound are scattered and do not converge into a well-defined cluster.

Root Causes & Solutions:

  • Poor Ligand Geometry: Starting with a ligand structure that has significant geometric distortions (e.g., non-planar aromatic rings, incorrect bond lengths) will lead to unreliable docking results.

    • Solution:

      • Energy Minimization: Always perform a thorough energy minimization of your ligand structures using a suitable force field (e.g., MMFF94s, OPLS) before docking.[10] This ensures that the ligand is in a low-energy, chemically reasonable conformation.

  • Inadequate Search Space or Sampling: The defined docking grid may be too small, excluding parts of the binding site, or the search algorithm's exhaustiveness may be too low to adequately explore the conformational space of the ligand.

    • Solution:

      • Grid Definition: Ensure the docking grid fully encompasses the binding site, including any adjacent hydrophobic pockets that might be occupied by substituents on the pyrrolopyridine core. When possible, define the grid based on a co-crystallized ligand.

      • Increase Exhaustiveness: In your docking software, increase the precision or exhaustiveness settings (e.g., 'XP' mode in Glide, exhaustiveness in AutoDock Vina). This will increase computational time but provides more thorough sampling.

  • Missing or Incorrectly Parameterized Cofactors/Ions: The presence of essential cofactors (e.g., Mg²⁺ in the ATP binding site) or structural ions can be critical for the correct ligand binding.

    • Solution:

      • Verify Binding Site Composition: Carefully check the original PDB file and associated literature for the presence of important non-protein atoms.

      • Correct Parameterization: Ensure that any cofactors or ions are correctly parameterized within the force field being used by the docking program.

Frequently Asked Questions (FAQs)

Q1: Which force field is best for parameterizing 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide derivatives?

A1: The choice of force field is crucial for accurately describing the molecular mechanics of nitrogen-containing heterocycles. While general-purpose force fields like MMFF94s and GAFF are often used for ligand preparation, specialized force fields can offer better performance. The OPLS (Optimized Potentials for Liquid Simulations) and CHARMM force fields have well-developed parameters for a wide range of organic molecules and biomolecules.[11] For nitrogen-containing heteroaromatic compounds, polarizable force fields, such as the CHARMM Drude oscillator model, have shown promise in capturing the electrostatic details more accurately.[12] It is often recommended to use the force field that is native to your chosen docking software (e.g., OPLS3e or OPLS4 for Schrödinger's suite) as it is optimized for that environment.

Q2: How should I treat water molecules in the binding site?

A2: Water molecules can play a critical role in mediating protein-ligand interactions by forming hydrogen bond bridges. Removing all water molecules is a common but potentially flawed practice.

  • Bridging Waters: A water molecule that forms hydrogen bonds with both the ligand and the receptor is likely to be structurally important and should be retained during docking.

  • Displaceable Waters: Water molecules that are not tightly bound and occupy space that could be filled by the ligand are often displaced upon binding.

  • Recommended Workflow:

    • Initially, remove all water molecules that are not involved in bridging interactions.

    • Perform an initial docking run.

    • Use tools like WaterMap (Schrödinger) or 3D-RISM to predict the location of high-energy, "unhappy" water molecules that are likely to be displaced.

    • Consider including key bridging water molecules explicitly in a final, refined docking calculation.

Q3: My docking protocol works for reproducing the crystal pose (redocking), but fails for other known inhibitors (cross-docking). What should I do?

A3: This is a common challenge that highlights the difference between a protocol that is validated for a single case and one that is robust for virtual screening.

  • Protein Flexibility: The crystal structure you are using represents a single snapshot of the protein, induced by a specific ligand. Other ligands may induce slightly different side-chain conformations. Docking into multiple protein structures or using induced-fit docking can significantly improve cross-docking success.[13]

  • Binding Site Plasticity: Even within the same conformational state (e.g., DFG-in), the binding site can exhibit subtle plasticity. Using an ensemble of available crystal structures for the same target can account for this variability.

  • Protocol Validation: A robust protocol validation should involve docking a set of known active and inactive compounds (decoys) and assessing the ability of the protocol to enrich the actives. If enrichment is poor, you may need to adjust your scoring function, consider post-processing steps like MM/GBSA, or refine your receptor preparation.[6]

Q4: How can I validate my docking results beyond just looking at the score?

A4: Validating docking results is a multi-step process that builds confidence in your predictions.

  • Pose Analysis: Visually inspect the top poses. Do they make sense from a medicinal chemistry perspective? Are key hydrogen bonds to the kinase hinge region formed? Is the ligand occupying expected hydrophobic pockets?[14][15]

  • Interaction Fingerprints: Analyze the specific protein-ligand interactions (hydrogen bonds, hydrophobic contacts, salt bridges) for the top-ranked poses. Compare these to known interaction patterns for your target.

  • Molecular Dynamics (MD) Simulation: For high-priority compounds, running an MD simulation of the docked complex can assess the stability of the predicted binding pose over time.[4][8] A stable pose with persistent key interactions throughout the simulation is a strong indicator of a plausible binding mode.

  • Correlation with SAR: Your docking results should be able to explain Structure-Activity Relationship (SAR) data. For example, if adding a bulky group at a certain position abolishes activity, your docking model should show a steric clash for that analog.[5]

Experimental Protocols & Data

Protocol 1: Standard Docking Workflow for 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

This protocol outlines a typical workflow using a commercial software package like the Schrödinger Suite.

  • Protein Preparation:

    • Start with a high-resolution crystal structure (e.g., from the PDB).

    • Use the Protein Preparation Wizard to:

      • Assign bond orders, add hydrogens.

      • Create disulfide bonds.

      • Fill in missing side chains and loops using Prime.

      • Optimize the hydrogen-bonding network.

      • Perform a restrained energy minimization of the protein.

  • Ligand Preparation:

    • Use LigPrep to generate low-energy 3D conformations.

    • Generate possible ionization states at a target pH of 7.4 ± 1.0.

    • Generate all reasonable tautomers for the pyrrolopyridine core and carboxamide linker.

  • Receptor Grid Generation:

    • Define the docking grid box centered on the co-crystallized ligand or a predicted binding site.

    • Ensure the grid is large enough to accommodate the ligands to be docked.

  • Ligand Docking:

    • Use Glide for docking.

    • Start with Standard Precision (SP) for initial screening.

    • Use Extra Precision (XP) for final, more accurate scoring and pose prediction of top candidates.[9]

  • Post-Docking Analysis:

    • Analyze the top poses for each ligand.

    • Calculate the binding free energy using MM/GBSA for the top-ranked poses to refine the scoring.

Data Presentation: Comparison of Docking Protocol Performance

The following table summarizes a hypothetical validation study comparing different docking protocols for their ability to reproduce the crystal pose of a known 1H-Pyrrolo[2,3-b]pyridine-based JAK3 inhibitor.

ProtocolReceptor StateLigand StateScoring MethodPose RMSD (Å)Rank of Correct Pose
A: Basic RigidSingle TautomerGlide SP3.58
B: Refined RigidTautomer EnsembleGlide XP1.21
C: Flexible Induced FitTautomer EnsembleGlide XP + IFD Score0.91
D: Rescored RigidTautomer EnsembleGlide XP -> MM/GBSA1.11

As shown, accounting for tautomerization (Protocol B) and receptor flexibility (Protocol C) significantly improves pose prediction accuracy compared to a basic protocol.

Visualizations

Docking Workflow Diagram

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation p_prep Protein Preparation (Add H, Optimize H-bonds) grid Grid Generation p_prep->grid l_prep Ligand Preparation (Tautomers, Ionization) dock Molecular Docking (SP/XP) l_prep->dock grid->dock pose_analysis Pose Analysis (Visual Inspection) dock->pose_analysis rescore Rescoring (MM/GBSA) pose_analysis->rescore md_sim MD Simulation (Stability Check) rescore->md_sim

Caption: A generalized workflow for a robust molecular docking protocol.

Troubleshooting Decision Tree

troubleshooting_tree start Poor Docking Results q_corr Poor Score vs. Activity Correlation? start->q_corr q_pose Inaccurate Binding Pose? start->q_pose q_corr->q_pose check_tautomers Check Ligand Protonation/Tautomers q_corr->check_tautomers Yes check_geom Check Initial Ligand Geometry q_pose->check_geom Yes check_conformation Verify Target Conformation (DFG-in/out) check_tautomers->check_conformation rescore_poses Use MM/GBSA or other rescoring methods check_conformation->rescore_poses check_grid Check Grid Size & Search Exhaustiveness check_geom->check_grid check_cofactors Verify Cofactors/Ions are present & parameterized check_grid->check_cofactors

Caption: A decision tree for troubleshooting common docking issues.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Advances.
  • Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. European Journal of Medicinal Chemistry.
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Medicinal Chemistry.
  • Force fields for small molecules. Methods in Molecular Biology.
  • Molecular Docking, 3D QSAR and Dynamics Simulation Studies of Imidazo-Pyrrolopyridines as Janus Kinase 1 (JAK 1) Inhibitors.
  • Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Bioorganic & Medicinal Chemistry. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.
  • Modified AutoDock for accurate docking of protein kinase inhibitors. Journal of Computer-Aided Molecular Design.
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI.
  • What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery. [Link]

  • Polarizable empirical force field for nitrogen-containing heteroaromatic compounds based on the classical Drude oscillator.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry.
  • What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery.
  • Marine Bioactive Molecules as Inhibitors of the Janus Kinases: A Comparative Molecular Docking and Molecular Dynamics Simulation Approach. MDPI. [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry.
  • Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... ResearchGate. [Link]

  • Force Fields — ScotCHEM protein-ligand docking course document
  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Link]

  • Development of an All-Atom Force Field for Heterocycles. Properties of Liquid Pyrrole, Furan, Diazoles, and Oxazoles. Journal of the American Chemical Society. [Link]

  • Integrated in Silico Docking and MOMA Simulation Methods Reveal Rottlerin as a Potent Janus kinase 2 (JAK2) Inhibitor. Biomedical Research. [Link]

  • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Journal of Biology, Agriculture and Health Sciences. [Link]

  • NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. The Journal of Physical Chemistry A.
  • Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches. Frontiers in Chemistry.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules.
  • Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. European Journal of Medicinal Chemistry.

Sources

Technical Support Center: Resistance Mechanisms to 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide analogs (structurally related to 7-azaindoles). This scaffold is a privileged structure in kinase drug discovery, frequently targeting IKK


 , JAK family kinases , and MPS1 (TTK) .

This guide addresses the three primary modes of resistance encountered during lead optimization and preclinical development: Target-Site Mutations , Bypass Signaling , and Drug Efflux .

Current Status: Operational Scope: Kinase Inhibition (IKK, JAK, MPS1), Drug Resistance, Assay Optimization Lead Scientist: Senior Application Scientist, Medicinal Chemistry Division

🔬 Module 1: Target-Site Resistance (The "Binding" Problem)

Symptom: You observe a significant right-shift in IC


 (loss of potency) in a generated resistant cell line, but the compound remains stable in media.
Diagnosis:  Likely a Gatekeeper Mutation  or Hinge Region Modification .
The Mechanism

1H-Pyrrolo[2,3-b]pyridine analogs typically function as Type I ATP-competitive inhibitors . The pyrrole nitrogen (N1) and the pyridine nitrogen (N7) often form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu97/Cys99 in IKK


).
  • The 4-carboxamide moiety usually extends towards the solvent front or interacts with the ribose-binding pocket.

  • Resistance Trigger: A mutation in the "gatekeeper" residue (often Methionine or Threonine to a bulkier Isoleucine or Phenylalanine) creates steric clashes with the rigid fused ring system, preventing the inhibitor from docking.

🛠 Troubleshooting Protocol: Cellular Thermal Shift Assay (CETSA)

Do not rely solely on proliferation assays. You must validate physical target engagement in the resistant clone.

Step-by-Step Workflow:

  • Preparation: Harvest

    
     cells from both Parental (WT) and Resistant (Res) lines.
    
  • Treatment: Lysate cells and treat with 10

    
    M  of your analog for 30 min at RT. (Include DMSO control).
    
  • Heating: Aliquot lysate into PCR tubes. Heat continuously from 37°C to 67°C (3°C increments) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run supernatant on SDS-PAGE and Western Blot for your specific kinase target (e.g., IKK

    
    ).
    
  • Analysis: Plot the "Fraction Soluble" vs. Temperature.

    • Success Criteria: In WT lysate, the drug should shift the melting curve (

      
      ) to the right (stabilization).
      
    • Resistance Confirmation: In Res lysate, if the drug fails to shift the

      
       , the binding site is compromised (mutation).
      
Visualization: Hinge Binding & Mutation Impact

G Inhibitor 1H-Pyrrolo[2,3-b]pyridine Analog Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Inhibitor->Hinge Bidentate H-Bond Gatekeeper_Mut Mutant Gatekeeper (e.g., Ile/Phe) Inhibitor->Gatekeeper_Mut Attempts Binding Complex Stable Inhibitor-Kinase Complex Hinge->Complex Permits Binding Gatekeeper_WT WT Gatekeeper (e.g., Met) Gatekeeper_WT->Complex Accommodates Scaffold Failure Steric Clash No Binding Gatekeeper_Mut->Failure Steric Blockade

Figure 1: Mechanistic failure mode in gatekeeper mutations. The mutant residue sterically occludes the ATP-binding pocket, preventing the pyrrolopyridine scaffold from engaging the hinge.

🔄 Module 2: Bypass Signaling (The "Wiring" Problem)

Symptom: The compound inhibits the target kinase (confirmed by Western blot of immediate substrate), but cell proliferation persists. Diagnosis: Pathway Reactivation (Bypass Signaling).

The Mechanism

For IKK/NF-


B pathway inhibitors, a common resistance mechanism is the shift from Canonical (IKK

-driven)
to Non-Canonical (IKK

/NIK-driven)
signaling.
  • Your 4-carboxamide analog might be highly selective for IKK

    
    .
    
  • Under selective pressure, cells upregulate NIK (MAP3K14) , which phosphorylates IKK

    
    , leading to p52/RelB nuclear translocation, independent of IKK
    
    
    
    .
🛠 Troubleshooting Protocol: Differential Phospho-Profiling

Objective: Distinguish between target failure and pathway bypass.

Experimental Matrix:

Target Protein Phospho-Site Pathway Indicator Interpretation in Resistant Cells

| I


B

| Ser32/36 | Canonical (IKK

) | Low/Absent (Drug is working on target) | | p100/p52 | Ser866/870 | Non-Canonical (IKK

) | High/Sustained (Bypass active) | | p65 (RelA) | Ser536 | Canonical | Low | | RelB | Nuclear | Non-Canonical | High (Nuclear Fraction) |

Actionable Insight: If you see the profile above (Low p-I


B

but High p100 processing), your inhibitor is potent but the pathway has rewired. Solution: You need a dual IKK

/

inhibitor or a combination with a NIK inhibitor.
Visualization: Canonical vs. Non-Canonical Bypass

NFkB TNF TNF/IL-1 (Stimulus) IKKb IKK-beta (Target) TNF->IKKb CD40 CD40L/BAFF (Stimulus) NIK NIK CD40->NIK IkBa IkB-alpha (Canonical) IKKb->IkBa Phosphorylation IKKa IKK-alpha NIK->IKKa p100 p100 -> p52 (Non-Canonical) IKKa->p100 Processing Drug Pyrrolo-pyridine Analog Drug->IKKb Inhibits Prolif Proliferation & Survival IkBa->Prolif Blocked p100->Prolif BYPASS SIGNAL

Figure 2: Bypass signaling mechanism. While the analog successfully blocks IKK


 (Canonical), the resistant cell line upregulates the NIK-IKK

axis to sustain proliferation.

💊 Module 3: Physicochemical Resistance (The "Access" Problem)

Symptom: Potency is lost in cell-based assays (high IC


), but biochemical potency (enzyme assay) remains nanomolar.
Diagnosis:  MDR1 (P-glycoprotein) Efflux.
The Mechanism

The 4-carboxamide group, depending on its substitution (e.g., alkyl vs. aryl amides), can significantly alter the LogP and Hydrogen Bond Donor (HBD) count.

  • Many pyrrolo[2,3-b]pyridine analogs are substrates for P-gp (ABCB1) .

  • Resistant cells often overexpress P-gp, pumping the drug out before it reaches the kinase ATP pocket.

🛠 Troubleshooting Protocol: Efflux Inhibition Assay

Step-by-Step Workflow:

  • Seed Cells: Plate resistant cells in 96-well plates.

  • Dual Treatment:

    • Group A: Dose-response of your analog + Vehicle .

    • Group B: Dose-response of your analog + Verapamil (5-10

      
      M)  or Elacridar (0.5 
      
      
      
      M)
      (P-gp inhibitors).
  • Incubation: 72 hours.

  • Readout: Cell viability (CTG/MTT).

  • Calculation: Calculate the Efflux Ratio (ER) :

    
    
    
    • Interpretation: If

      
      , your compound is a P-gp substrate.
      

Chemical Optimization Tip: To reduce P-gp liability without losing potency, consider N-methylation of the carboxamide or reducing the total H-bond donor count (e.g., switching to a cyclic amide if the structure permits).

❓ Frequently Asked Questions (FAQs)

Q1: My 4-carboxamide analog precipitates in cell media at >10


M. How do I differentiate resistance from solubility issues? 
A:  Pyrrolopyridines are flat, rigid, and prone to 

-stacking. If the compound crashes out, the "effective" concentration plateaus.
  • Test: Perform a Kinetic Solubility Assay in PBS pH 7.4.

  • Fix: Formulate stock in 100% DMSO, then dilute into media containing 0.5% Methylcellulose or complex with Captisol to maintain supersaturation during the assay window.

Q2: Can I use these analogs for in vivo xenografts? A: Yes, but be wary of the "4-carboxamide" metabolic liability. Amidases in rodent liver can hydrolyze the amide, or it may undergo Phase II glucuronidation.

  • Check: Incubate with liver microsomes (Mouse vs. Human). If intrinsic clearance (

    
    ) is high due to amide hydrolysis, consider bioisosteres like oxadiazoles  or reverse amides .
    

Q3: Why does the 1H-pyrrolo[2,3-b]pyridine core show toxicity in non-target cells? A: This scaffold is structurally similar to purines (adenine). At high concentrations (>5-10


M), it can inhibit off-target kinases like CDK2  or GSK3

, or even intercalate into DNA. Always run a "Clean Panel" (e.g., Eurofins SafetyScreen) early to ensure the phenotype is driven by your primary target (IKK/JAK).

📚 References

  • Vertex Pharmaceuticals & Kinase Scaffolds

    • Title: Discovery of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2021).[1]

    • Relevance: Establishes the SAR of the scaffold for kinase selectivity.[2]

    • Link:

  • IKK Specificity & Resistance

    • Title: Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKK

      
       That Selectively Perturb Cellular Non-Canonical NF-
      
      
      
      B Signalling.[2][3]
    • Source: Molecules (2024).[2]

    • Relevance: Details the structural basis for isoform selectivity and bypass signaling mechanisms.

    • Link:

  • JAK3 Inhibitor Development

    • Title: Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3.[4]

    • Source: Bioorganic & Medicinal Chemistry (2016).

    • Relevance: Discusses the carboxamide positioning and PK optimization for this specific core.

    • Link:

  • MPS1/TTK Inhibition

    • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[5]

    • Source: Journal of Medicinal Chemistry (2013).[5]

    • Relevance: Provides protocols for optimizing pyrrolopyridine scaffolds against mitotic kinases and overcoming resistance.

    • Link:

  • General Kinase Resistance Mechanisms

    • Title: Mechanisms of Resistance to Kinase Inhibitors.

    • Source: Biochemical Journal.

    • Relevance: Foundational knowledge on gatekeeper mutations and bypass tracks.

    • Link:

Sources

Validation & Comparative

Benchmarking 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide against clinical kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Scaffold: 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide vs. Clinical Kinase Inhibitors

Executive Summary: The "Privileged" Fragment

In the landscape of kinase inhibitor discovery, 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide (often referred to as the 7-azaindole-4-carboxamide scaffold) represents a "privileged structure."[1] Unlike fully elaborated clinical drugs, this molecule functions as a high-efficiency hinge-binding fragment .

This guide benchmarks this core scaffold against clinical "Gold Standards" (Ruxolitinib and Staurosporine) to demonstrate its utility in Fragment-Based Drug Discovery (FBDD). We evaluate it not merely on raw potency (IC50), but on Ligand Efficiency (LE) and Binding Kinetics , providing a roadmap for researchers utilizing this scaffold to target kinases such as JAK , MK2 , and IKK


 .

Molecular Logic & Binding Mode

The 7-azaindole core is an isostere of the purine ring found in ATP. The specific addition of the 4-carboxamide group creates a critical interaction geometry.

  • The Donor-Acceptor Pair: The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as an acceptor. This mimics the Adenine interaction with the kinase hinge region.

  • The 4-Carboxamide Vector: This substituent projects into the solvent-exposed region or the "gatekeeper" vicinity, providing a handle for growing the molecule to increase specificity (as seen in IKK

    
     inhibitors).
    
Diagram: The Hinge-Binding Mechanism

BindingMode ATP_Pocket ATP Binding Pocket (Hinge Region) Interaction Bidentate H-Bonding (Glu/Leu Backbone) ATP_Pocket->Interaction Stabilizes Scaffold 1H-Pyrrolo[2,3-b]pyridine -4-carboxamide Scaffold->ATP_Pocket Competes with ATP Scaffold->Interaction Forms Vector C4-Carboxamide Vector (Solvent/Gatekeeper Access) Scaffold->Vector Projects Potency Fragment Potency (µM Range) Interaction->Potency Determines

Caption: Schematic of the bidentate hydrogen bonding interaction between the 7-azaindole core and the kinase hinge region.

Comparative Benchmarking Data

The following data contrasts the naked scaffold against a fully optimized clinical drug sharing the same core (Ruxolitinib) and a broad-spectrum control (Staurosporine).

Note: The scaffold exhibits lower raw potency (higher IC50) but superior Ligand Efficiency (LE) , indicating that per-atom, it binds more efficiently than the heavy drug. This makes it an ideal starting point for optimization.

Table 1: Performance Metrics (JAK2 / IKK Model)
MetricScaffold: 1H-Pyrrolo[2,3-b]pyridine-4-carboxamideClinical Standard: Ruxolitinib (Jakafi)Control: Staurosporine
Molecular Weight ~161 Da306 Da466 Da
Primary Target Multi-Kinase Fragment (JAK/IKK)JAK1 / JAK2Pan-Kinase
IC50 (Potency) 1.5 - 5.0 µM (Est.)< 10 nM < 5 nM
Ligand Efficiency (LE) > 0.45 (High Efficiency)~ 0.35~ 0.28
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Score Low (Promiscuous)High (Kinome Selective)Very Low (Promiscuous)

Interpretation: Do not discard the scaffold due to µM potency. An LE > 0.40 indicates a "high-quality" hit. The goal is to add mass to improve potency without degrading this efficiency.

Experimental Protocol: TR-FRET Binding Assay

To validate this scaffold, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Unlike simple enzymatic assays (e.g., ADP-Glo), TR-FRET measures binding affinity directly, which is critical for fragments that may not fully inhibit catalytic turnover at low concentrations.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the


 (dissociation constant) of the scaffold.

Reagents:

  • Kinase: Recombinant JAK2 or IKK

    
     (5 nM final).
    
  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 236 is standard for JAKs).

  • Antibody: Eu-anti-GST or Eu-anti-His (2 nM final).

  • Compound: 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide (Serial dilution: 100 µM to 1 nM).

Step-by-Step Workflow:

  • Preparation: Dilute the scaffold in 100% DMSO to 100x the final concentration. Further dilute into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plating: Dispense 5 µL of compound solution into a 384-well white low-volume plate.

  • Master Mix Addition: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 minutes at Room Temperature (RT) to allow protein-compound equilibrium.

  • Tracer Addition: Add 5 µL of Tracer 236.

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read plate on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm

    • Emission 1: 665 nm (Tracer - FRET signal)

    • Emission 2: 615 nm (Europium - Donor signal)

  • Calculation: Calculate the Emission Ratio (

    
    ). Plot ER vs. log[Compound] to derive 
    
    
    
    and convert to
    
    
    using the Cheng-Prusoff equation adapted for tracers.
Diagram: TR-FRET Assay Workflow

AssayWorkflow Prep 1. Compound Prep (DMSO -> Buffer) Incubate1 2. Protein/Ab Mix (15 min Equilibrate) Prep->Incubate1 Tracer 3. Add Tracer (Alexa Fluor 647) Incubate1->Tracer Incubate2 4. Competition (60 min) Tracer->Incubate2 Read 5. TR-FRET Read (Ex 337 / Em 665/615) Incubate2->Read Analysis 6. Data Analysis (Calc Kd & LE) Read->Analysis

Caption: Step-by-step workflow for the LanthaScreen TR-FRET binding assay to determine scaffold affinity.

Critical Analysis: Why This Scaffold?

1. The "Gatekeeper" Opportunity: The 4-carboxamide position is geometrically positioned to interact with the kinase "gatekeeper" residue. In IKK


, this allows for the design of inhibitors that are selective against other kinases with smaller gatekeepers.

2. Solubility & Properties: Unlike hydrophobic clinical drugs (LogP > 3), this scaffold is highly soluble (LogP < 1.5). This ensures that assay data reflects true binding rather than aggregation artifacts, a common issue in early screening.

3. Synthetic Versatility: The carboxamide group is easily modified via amide coupling or dehydration to a nitrile (cyano group), providing immediate access to a library of analogs (SAR explosion).

References

  • Pierce, A. C., et al. (2005). "Ligand Efficiency Indices for Effective Drug Discovery." Journal of Medicinal Chemistry.

  • Bamborough, P., et al. (2007). "Fragment-Based Discovery of IKK-beta Inhibitors." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Technical Resources.

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Immediate Action Card (The "Red Box")

This section provides the critical data required before opening the vial.

Parameter Specification
Chemical Name 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
CAS Number 1086390-83-1
Synonyms 4-Carbamoyl-7-azaindole; Carbopyrropyridin
Molecular Formula C₈H₇N₃O
Physical State Off-white to yellow solid powder
Hazard Class (GHS) Warning/Danger (Treat as Bioactive/Potent)
Key H-Codes (Predicted) H301 (Toxic if swallowed - analog based), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Control Band OEB 3 (Occupational Exposure Band: 10–100 µg/m³)
ngcontent-ng-c3932382896="" class="ng-star-inserted">

CRITICAL WARNING: As a 7-azaindole derivative, this compound is a "privileged scaffold" in kinase inhibitor design. Recent studies indicate significant biological activity against viral proteins (e.g., SARS-CoV-2).[1] Treat as a potent bioactive agent. Do not handle on an open bench.

Part 2: Technical Justification & Risk Assessment

The "Why" Behind the Protocol

Safety protocols for research chemicals often fail because they rely on generic "irritant" classifications. For 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide, we must apply Structure-Activity Relationship (SAR) Safety Analysis .

  • The 7-Azaindole Core Hazard: The 7-azaindole scaffold mimics the purine ring of ATP, making it a potent binder to kinase enzymes. This bioactivity implies that inhalation of dust could lead to unintended systemic biological effects, not just local irritation.

  • The Carboxamide Functionality: While amides are generally stable, the position at C-4 creates a specific electronic environment that can enhance metabolic stability, potentially prolonging half-life in the body if ingested or inhaled.

  • Analog Data: The 3-carbonitrile analog (CAS 4414-89-5) is classified as Acute Tox. 3 (H301) . In the absence of specific toxicology data for the 4-carboxamide, the Precautionary Principle mandates we adopt the toxicity profile of the most dangerous analog.

Part 3: Personal Protective Equipment (PPE) Matrix

This system is designed to create a "Double Barrier" against exposure.

Zone PPE Requirement Technical Rationale
Respiratory N95 (Minimum) ; P100/PAPR recommended for >100mg handling.Prevents inhalation of bioactive particulates. Simple surgical masks offer zero protection against molecular solids.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness).Outer Glove: Sacrificial barrier against contamination. Inner Glove: Final defense. Why: 7-azaindoles are lipophilic and can permeate skin.
Ocular Chemical Splash Goggles (Indirect Vented).Safety glasses leave gaps. Powders drift. Goggles seal the orbital area completely.
Body Tyvek® Lab Coat (Closed front) or Apron.Cotton lab coats absorb powders and become secondary contamination sources.

Part 4: Operational Protocols

Workflow 1: Weighing & Transfer (Highest Risk)
  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Management: Use an ionizing bar or anti-static gun. 7-azaindole derivatives are often electrostatic; "flying powder" is a major inhalation risk.

  • Technique:

    • Place a pre-tared vial inside the hood.

    • Transfer solid using a disposable spatula (do not reuse metal spatulas without solvent decontamination).

    • Cap the vial inside the hood before removing.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe before bringing it into the general lab space.

Workflow 2: Solubilization
  • Solvent Choice: DMSO or DMF are standard.

  • Procedure: Add solvent slowly. While the carboxamide is stable, the heat of solvation can liberate dust.

  • Labeling: Mark the solution vial immediately with "POTENT AGENT" tape.

Workflow 3: Spill Response (Solid)
  • Do NOT sweep. Sweeping aerosolizes the powder.

  • Cover: Gently lay a chemically resistant pad or wet paper towels (dampened with water/surfactant) over the powder.

  • Scoop: Use the pad to pick up the solid.

  • Clean: Wipe the surface with 10% bleach followed by Ethanol to degrade potential biological activity and remove organic residue.

Part 5: Exposure Response Decision Tree

This logic flow dictates immediate actions in the event of containment breach.

ExposureResponse Start Exposure Incident Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhale 1. Move to Fresh Air 2. Alert SO (Safety Officer) 3. Seek Medical (Ref: H335/H301) Inhalation->Act_Inhale Act_Skin 1. Remove Contaminated PPE 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents (increases absorption) Skin->Act_Skin Act_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Act_Eye Report File Incident Report (Note: Potent Kinase Inhibitor Analog) Act_Inhale->Report Act_Skin->Report Act_Eye->Report

Figure 1: Immediate response logic for exposure to 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide.

Part 6: Disposal & Waste Management

  • Solid Waste: Dispose of in a container marked "Hazardous Waste - Solid Toxic." Do not mix with general trash.

  • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless dissolved in DCM/Chloroform).

  • Container Rinse: Triple rinse empty vials with Methanol. Collect the rinsate as hazardous waste. Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9222, 7-Azaindole (Core Scaffold). Retrieved October 26, 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-11R. [Link]

  • ResearchGate. "Probing the effect of a plus 1bp frameshift mutation... (Identification of Carbopyrropyridin as SARS-CoV-2 Candidate)." [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.